PD-1-IN-24
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-hydroxy-2-methyl-2-[[3-[(E)-2-(2-methyl-3-phenylphenyl)ethenyl]-4-(trifluoromethyl)phenyl]methylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26F3NO3/c1-18-20(9-6-10-23(18)21-7-4-3-5-8-21)12-13-22-15-19(11-14-24(22)27(28,29)30)16-31-26(2,17-32)25(33)34/h3-15,31-32H,16-17H2,1-2H3,(H,33,34)/b13-12+/t26-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITARRJJJADSSAW-JYSHFMIGSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)C=CC3=C(C=CC(=C3)CNC(C)(CO)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)/C=C/C3=C(C=CC(=C3)CN[C@@](C)(CO)C(=O)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Mechanism of PD-1-IN-24: A Technical Guide for Researchers
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals interested in the small molecule inhibitor PD-1-IN-24. This document elucidates the compound's mechanism of action, presents available quantitative data, and provides detailed, representative experimental protocols for the evaluation of similar PD-1/PD-L1 axis inhibitors.
Core Mechanism of Action
This compound is an orally active small molecule inhibitor of the Programmed Cell Death-1 (PD-1) signaling pathway. Identified as "compound 1" in patent WO/2021/052386, this molecule represents a therapeutic approach in immuno-oncology aimed at overcoming the limitations of monoclonal antibody-based therapies.
The primary mechanism of action for this compound is the disruption of the interaction between the PD-1 receptor, expressed on activated T-cells, and its ligand, Programmed Death-Ligand 1 (PD-L1), which is frequently upregulated on the surface of tumor cells. This interaction serves as an immune checkpoint, delivering an inhibitory signal to the T-cell that suppresses its anti-tumor functions, such as proliferation, cytokine release, and cytotoxicity. By blocking the PD-1/PD-L1 binding, this compound aims to release this "brake" on the immune system, thereby restoring the T-cell's ability to recognize and eliminate cancer cells.
Quantitative Data Summary
Preclinical in vivo studies have demonstrated the anti-tumor efficacy of this compound. The compound has shown significant tumor growth inhibition (TGI) in syngeneic mouse models. The available data is summarized below.
| Compound | Model | Mouse Strain | Dose & Regimen | TGI (%) | Reference |
| This compound | 4T1 (Breast Cancer) | BALB/c | 15 mg/kg, PO, BID | 19.96% | |
| This compound | B16F10 (Melanoma) | - | 30 mg/kg, PO, BID | 35.59% | |
| This compound | B16F10 (Melanoma) | - | 60 mg/kg, PO, BID | 38.87% | |
| This compound | B16F10 (Melanoma) | - | 120 mg/kg, PO, BID | 47.35% |
Experimental Protocols
While the specific, detailed protocols used for the characterization of this compound are proprietary to the patent holders, this section provides representative, industry-standard methodologies for key experiments used to evaluate small molecule inhibitors of the PD-1/PD-L1 axis.
In Vitro PD-1/PD-L1 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is designed to quantify the ability of a test compound to disrupt the binding between PD-1 and PD-L1 proteins.
Materials:
-
Recombinant Human PD-1 Protein (e.g., with a His-tag)
-
Recombinant Human PD-L1 Protein (e.g., with a Biotin-tag)
-
Anti-His-Europium Cryptate (Eu3+) conjugate (Donor)
-
Streptavidin-XL665 (Acceptor)
-
Assay Buffer (e.g., PBS, 0.1% BSA, 0.05% Tween-20)
-
Test Compound (this compound)
-
384-well low-volume white plates
-
HTRF-compatible plate reader
Methodology:
-
Prepare a serial dilution of the test compound (this compound) in assay buffer.
-
Add 2 µL of the test compound dilution to the wells of a 384-well plate. Include wells for no-inhibitor (positive control) and no-protein (negative control) controls.
-
Prepare a mix of Recombinant Human PD-L1-Biotin and Streptavidin-XL665 in assay buffer. Incubate for 30 minutes at room temperature.
-
Prepare a mix of Recombinant Human PD-1-His and Anti-His-Europium Cryptate in assay buffer. Incubate for 30 minutes at room temperature.
-
Add 4 µL of the PD-1/Donor mix to all wells.
-
Add 4 µL of the PD-L1/Acceptor mix to all wells to initiate the binding reaction.
-
Seal the plate and incubate for 2-4 hours at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (XL665 emission).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The signal is proportional to the amount of PD-1/PD-L1 binding. Plot the HTRF ratio against the log of the inhibitor concentration and fit to a four-parameter logistic model to determine the IC50 value.
Cell-Based T-Cell Activation Assay (NFAT Reporter)
This assay measures the functional consequence of blocking the PD-1/PD-L1 interaction, which is the restoration of T-cell activation.
Materials:
-
PD-1 Effector Cells: Jurkat T-cells engineered to express human PD-1 and a luciferase reporter gene under the control of the NFAT response element.
-
PD-L1 aAPC Cells: An antigen-presenting cell line (e.g., CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
Cell Culture Medium (e.g., RPMI-1640 + 10% FBS)
-
Test Compound (this compound)
-
Luciferase detection reagent
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Methodology:
-
Seed PD-L1 aAPC cells at an appropriate density in a 96-well plate and incubate overnight to allow adherence.
-
The next day, prepare a serial dilution of this compound in culture medium.
-
Remove the medium from the aAPC cells and add the test compound dilutions.
-
Add the PD-1 Effector (Jurkat) cells to the wells containing the aAPC cells and test compound.
-
Co-culture the cells for 6-8 hours at 37°C in a CO2 incubator.
-
Equilibrate the plate and reagents to room temperature.
-
Add the luciferase detection reagent to each well according to the manufacturer's instructions.
-
Incubate for 10 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-based luminometer.
-
Data Analysis: The luminescent signal is proportional to T-cell activation. Plot the signal against the log of the inhibitor concentration to determine the EC50 value.
In Vivo Tumor Growth Inhibition Study
This protocol is a representative model based on the publicly available data for this compound.
Materials:
-
Female BALB/c mice (for 4T1 model) or C57BL/6 mice (for B16F10 model), 6-8 weeks old.
-
4T1 or B16F10 murine cancer cell lines.
-
Cell culture medium and supplements.
-
Vehicle formulation (e.g., 0.5% methylcellulose + 0.2% Tween-80 in water).
-
Test Compound (this compound).
-
Calipers for tumor measurement.
Methodology:
-
Culture the selected tumor cells (4T1 or B16F10) under standard conditions.
-
On Day 0, subcutaneously implant 1 x 10^6 cells in the flank of each mouse.
-
Monitor tumor growth daily. When tumors reach a mean volume of approximately 100-150 mm³, randomize the animals into treatment groups (e.g., Vehicle control, this compound at various doses).
-
Prepare the dosing formulation of this compound in the selected vehicle.
-
Administer this compound or vehicle orally (PO) twice daily (BID) at the designated dose levels (e.g., 15, 30, 60, 120 mg/kg).
-
Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health throughout the study as indicators of toxicity.
-
At the end of the study (e.g., after 21 days or when tumors in the control group reach a predetermined size), euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
Mandatory Visualizations
PD-1-IN-24: A Technical Guide to a Novel Small Molecule Inhibitor of the PD-1/PD-L1 Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PD-1-IN-24, a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) immune checkpoint interaction. This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental procedures.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance. Tumor cells frequently exploit this pathway to evade immune surveillance by overexpressing PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and a suppressed anti-tumor immune response. While monoclonal antibodies targeting this interaction have shown significant clinical success, small molecule inhibitors offer potential advantages in terms of oral bioavailability, tumor penetration, and manufacturing costs.
This compound is a novel quinazoline derivative that has been identified as a highly potent inhibitor of the PD-1/PD-L1 interaction.[1] This guide serves as a comprehensive resource for researchers interested in the technical details of this compound.
Mechanism of Action
Small molecule inhibitors of the PD-1/PD-L1 interaction, including quinazoline derivatives, function by binding to PD-L1 and inducing its dimerization. This induced dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor on T-cells. By preventing this interaction, the inhibitory signal is blocked, leading to the restoration of T-cell effector functions, such as cytokine production and cytotoxicity against tumor cells.
References
In Vitro Characterization of PD-1-IN-24: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is a potent small molecule inhibitor of the programmed cell death-1 (PD-1) and its ligand (PD-L1) interaction. As a key immune checkpoint pathway, the PD-1/PD-L1 axis is frequently exploited by tumor cells to evade immune surveillance. The development of small molecule inhibitors like this compound offers a promising alternative to monoclonal antibody-based therapies, with potential advantages in oral bioavailability and tissue penetration. This document provides a comprehensive in vitro characterization of this compound, detailing its inhibitory activity, cellular function, and safety profile. The information presented herein is derived from the primary scientific literature, specifically the study by Wang Y, et al., published in the European Journal of Medicinal Chemistry in 2022, where this compound is identified as compound 39.
Core Data Summary
The following tables summarize the key quantitative data for the in vitro characterization of this compound.
| Parameter | Value | Assay |
| IC | 1.57 nM | Homogeneous Time-Resolved Fluorescence (HTRF) Assay |
Table 1: Biochemical Inhibitory Activity of this compound
| Cell-Based Assay | Key Findings | Concentration Range |
| T-cell Activation (IFN-γ Secretion) | Significantly elevates IFN-γ secretion in a dose-dependent manner. | 0.082 µM - 2.222 µM |
| Cytotoxicity in PBMCs | No significant toxicity observed at concentrations effective for T-cell activation. IC | 0.003 µM - 2.22 µM |
Table 2: Cellular Activity and Cytotoxicity of this compound
Mechanism of Action: PD-1/PD-L1 Pathway Inhibition
This compound functions by disrupting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which can be expressed on tumor cells. This interaction typically sends an inhibitory signal to the T-cell, leading to immune suppression. By blocking this interaction, this compound restores the ability of T-cells to recognize and eliminate cancer cells.
Figure 1: PD-1/PD-L1 Signaling Pathway and Inhibition by this compound.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
This assay quantitatively measures the ability of this compound to disrupt the interaction between PD-1 and PD-L1.
Materials:
-
Recombinant human PD-1-His tag protein
-
Recombinant human PD-L1-Fc tag protein
-
Anti-human Fc-Europium cryptate (Eu3+)
-
Anti-6xHis-XL665
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
384-well low-volume white plates
-
This compound (or other test compounds)
Workflow:
Figure 2: HTRF Assay Workflow for PD-1/PD-L1 Inhibition.
Procedure:
-
A solution of this compound is serially diluted and added to the wells of a 384-well plate.
-
A mixture of recombinant human PD-1-His protein and anti-6xHis-XL665 is added to the wells.
-
The plate is incubated to allow for binding between the protein and the labeled antibody.
-
A mixture of recombinant human PD-L1-Fc protein and anti-human Fc-Eu3+ cryptate is then added to the wells.
-
The plate is incubated to allow for the interaction between PD-1 and PD-L1.
-
The HTRF signal is read on a compatible plate reader. A decrease in the FRET signal indicates inhibition of the PD-1/PD-L1 interaction.
-
The IC
50value is calculated from the dose-response curve.
T-cell Activation Assay (IFN-γ Secretion)
This cellular assay assesses the ability of this compound to restore T-cell effector function by measuring the secretion of interferon-gamma (IFN-γ).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
Tumor cell line expressing PD-L1 (e.g., CHO-K1/hPD-L1)
-
T-cell activators (e.g., anti-CD3/anti-CD28 antibodies or SEB)
-
This compound
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
IFN-γ ELISA kit
-
96-well culture plates
Workflow:
Figure 3: T-cell Activation Assay Workflow.
Procedure:
-
PBMCs are isolated from healthy donor blood.
-
PD-L1 expressing tumor cells are seeded in a 96-well plate.
-
PBMCs are added to the wells containing the tumor cells.
-
A T-cell activator is added to stimulate the T-cells.
-
This compound is added at various concentrations.
-
The co-culture is incubated for 72 hours.
-
The supernatant is collected, and the concentration of IFN-γ is measured using an ELISA kit according to the manufacturer's instructions.
-
An increase in IFN-γ secretion in the presence of this compound indicates the restoration of T-cell function.
PBMC Cytotoxicity Assay
This assay evaluates the potential toxic effects of this compound on human PBMCs.
Materials:
-
Human PBMCs
-
This compound
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well culture plates
Workflow:
Figure 4: PBMC Cytotoxicity Assay Workflow.
Procedure:
-
PBMCs are seeded in a 96-well plate.
-
This compound is added to the wells at a range of concentrations.
-
The plate is incubated for 72 hours.
-
A cell viability reagent is added to each well.
-
After a short incubation, the luminescence, which is proportional to the number of viable cells, is measured using a plate reader.
-
The IC
50for cytotoxicity is determined from the dose-response curve.
Conclusion
This compound is a highly potent, small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 in the low nanomolar range. In vitro cellular assays demonstrate its ability to restore T-cell function, as evidenced by a dose-dependent increase in IFN-γ secretion, without inducing significant cytotoxicity in PBMCs at therapeutically relevant concentrations. These findings highlight this compound as a promising candidate for further preclinical and clinical development as an immuno-oncology agent. The detailed protocols provided in this document can serve as a guide for researchers in the field to further investigate the properties of this and similar compounds.
Unveiling the Preclinical Profile of PD-1-IN-24: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the early preclinical data available for PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction. The following sections detail the compound's in vitro activity, outline plausible experimental methodologies based on the available data, and visualize the core biological pathways and experimental workflows.
Core Data Summary
The initial preclinical evaluation of this compound has focused on its potency in disrupting the PD-1/PD-L1 axis and its functional impact on T-cell activity. The quantitative data from these early studies are summarized below.
In Vitro Potency and Cytotoxicity
| Parameter | Value | Cell Line/System | Assay Type |
| PD-1/PD-L1 Inhibition IC50 | 1.57 nM | Biochemical Assay | Not Specified |
| PBMC Cytotoxicity IC50 | 12.42 μM | Human PBMCs | CCK-8 Assay |
| Table 1: Summary of in vitro potency and cytotoxicity of this compound. |
Cellular Activity
| Assay | Concentration Range | Key Findings |
| PD-L1-Mediated Inhibition Release | 0-10 μM | Significant release of PD-L1-mediated inhibition of PD-1-expressing Jurkat T cells at 10 μM. |
| IFN-γ Secretion in T cell-Tumor Co-culture | 0.082 - 2.222 μM | Dose-dependent increase in IFN-γ secretion. |
| PBMC Toxicity | 0.003 - 2.22 μM | No significant toxicity observed in this concentration range. |
| Table 2: Summary of the cellular activity of this compound. |
Mechanism of Action: The PD-1/PD-L1 Signaling Axis
This compound functions by interrupting the binding of PD-1, a receptor expressed on activated T cells, to its ligand PD-L1, which can be expressed on tumor cells.[1][2][3] This interaction serves as an immune checkpoint, and its blockade by this compound is designed to restore and enhance the anti-tumor activity of T cells.[4]
Figure 1: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Experimental Protocols
While specific, detailed protocols for the preclinical studies of this compound are not publicly available, the following represents standard methodologies for the types of experiments cited.
PD-1/PD-L1 Blockade Assay
This assay is designed to quantify the ability of a compound to inhibit the interaction between PD-1 and PD-L1.
Principle: A common method involves using genetically engineered Jurkat T cells that express human PD-1 and a luciferase reporter driven by the NFAT response element (NFAT-RE). When the PD-1 receptor is engaged by its ligand, PD-L1 (often expressed on co-cultured cells or coated on the plate), the T-cell activation signal is suppressed, leading to a low luciferase signal. An effective inhibitor will block this interaction, restoring T-cell activation and resulting in a high luciferase signal.
Protocol Outline:
-
Cell Culture: Maintain PD-1 expressing Jurkat T cells and PD-L1 expressing antigen-presenting cells (APCs) in appropriate culture conditions.
-
Assay Plate Preparation: Seed APCs in a 96-well plate and culture overnight to form a monolayer.
-
Compound Incubation: Add serial dilutions of this compound to the wells.
-
Co-culture: Add PD-1 Jurkat T cells to the wells containing APCs and the test compound.
-
Incubation: Co-culture the cells for a specified period (e.g., 6 hours).
-
Lysis and Luminescence Reading: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Plot the luminescence signal against the compound concentration to determine the IC50 value.
T Cell-Tumor Co-culture and IFN-γ Secretion Assay
This assay assesses the functional consequence of PD-1/PD-L1 blockade by measuring the restoration of T-cell effector function, specifically the secretion of Interferon-gamma (IFN-γ).
Principle: Tumor cells expressing PD-L1 are co-cultured with T cells. The engagement of PD-1 on T cells by PD-L1 on tumor cells suppresses T-cell activation and cytokine production. An inhibitor of this interaction will restore the ability of T cells to recognize and respond to the tumor cells, leading to the secretion of IFN-γ.
Protocol Outline:
-
Cell Preparation: Isolate human Peripheral Blood Mononuclear Cells (PBMCs) and activate T cells. Culture a tumor cell line known to express PD-L1.
-
Co-culture Setup: Seed the tumor cells in a 96-well plate. Once adhered, add the activated T cells and serial dilutions of this compound.
-
Incubation: Co-culture the cells for a period of 72 hours.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
IFN-γ Measurement: Quantify the concentration of IFN-γ in the supernatant using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's instructions.
-
Data Analysis: Correlate the concentration of this compound with the levels of secreted IFN-γ.
Figure 2: General Experimental Workflow for Preclinical Evaluation.
PBMC Cytotoxicity Assay
This assay is crucial for determining the potential off-target toxicity of the compound on healthy immune cells.
Principle: The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay used to determine cell viability. The assay utilizes a water-soluble tetrazolium salt that is reduced by dehydrogenases in living cells to produce a colored formazan dye. The amount of formazan is directly proportional to the number of living cells.
Protocol Outline:
-
Cell Isolation: Isolate human PBMCs from healthy donor blood.
-
Cell Seeding: Seed the PBMCs in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of this compound to the wells.
-
Incubation: Incubate the cells for 72 hours.
-
CCK-8 Addition: Add CCK-8 solution to each well and incubate for a further 1-4 hours.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value for cytotoxicity.
Concluding Remarks
The early preclinical data for this compound indicate that it is a highly potent inhibitor of the PD-1/PD-L1 interaction. The compound demonstrates the ability to restore T-cell function in a dose-dependent manner, as evidenced by increased IFN-γ secretion in a co-culture model.[4] Importantly, it exhibits low toxicity towards human PBMCs, suggesting a favorable preliminary safety profile.[4] Further in vivo studies are necessary to evaluate the anti-tumor efficacy and pharmacokinetic properties of this compound to support its potential advancement as a novel cancer immunotherapy.
References
PD-1-IN-24: A Technical Guide for Cancer Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD-1-IN-24 is an orally active small molecule inhibitor of the Programmed Death-1 (PD-1) signaling pathway, a critical immune checkpoint in cancer immunotherapy. By disrupting the interaction between PD-1 and its ligand, PD-L1, this compound aims to restore anti-tumor T-cell activity and enhance the immune system's ability to recognize and eliminate cancer cells. This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vivo efficacy, and relevant experimental methodologies. The information is intended to support further research and development of this and similar small molecule checkpoint inhibitors.
Core Data Summary
In Vitro Activity
While specific in vitro data for this compound is limited in publicly available sources, data for a closely related compound, referred to as PD-1/PD-L1-IN-24, offers valuable insights. It is highly probable that these are the same or structurally very similar molecules.
| Parameter | Value | Cell Line/System |
| PD-1/PD-L1 Inhibition (IC50) | 1.57 nM | Biochemical Assay |
| PBMC Toxicity (IC50) | 12.42 µM | Human Peripheral Blood Mononuclear Cells |
| T-Cell Function | Significantly elevates IFN-γ secretion | T cell-tumor co-culture |
| Jurkat T-Cell Activity | Releases PD-L1-mediated inhibition at 10 µM | PD-1 expressing Jurkat T-cells |
In Vivo Efficacy
This compound, identified as "compound 1" in patent literature, has demonstrated anti-tumor activity in syngeneic mouse models.
| Animal Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |
| BALB/c Mice | 4T1 Murine Breast Cancer | 15 mg/kg, PO, BID | 19.96% | [1][2] |
| C57BL/6 Mice | B16F10 Melanoma | 30 mg/kg, PO, BID | 35.59% | [1] |
| 60 mg/kg, PO, BID | 38.87% | [1] | ||
| 120 mg/kg, PO, BID | 47.35% | [1] |
Mechanism of Action
This compound functions by inhibiting the interaction between the PD-1 receptor on activated T-cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction typically leads to T-cell exhaustion and immune evasion by the tumor. By blocking this signaling pathway, this compound is expected to restore T-cell effector functions, including proliferation and cytokine production, leading to an enhanced anti-tumor immune response.
Caption: PD-1 Signaling Pathway and the inhibitory action of this compound.
Experimental Protocols
While specific, detailed protocols for this compound are not publicly available, the following sections describe standardized methodologies commonly used for evaluating small molecule PD-1 inhibitors in the cited experimental models.
In Vivo Efficacy Studies
1. 4T1 Murine Breast Cancer Model in BALB/c Mice
-
Cell Culture: 4T1 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a 5% CO2 incubator.
-
Tumor Inoculation: Female BALB/c mice (6-8 weeks old) are subcutaneously injected in the mammary fat pad with 1 x 10^5 to 1 x 10^6 4T1 cells suspended in phosphate-buffered saline (PBS) or a similar vehicle.
-
Treatment: Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups. This compound is administered orally (p.o.) twice daily (BID) at the specified doses. The vehicle control group receives the formulation excipients.
-
Monitoring: Tumor volume is measured 2-3 times per week using calipers (Volume = (length x width²)/2). Animal body weight and general health are also monitored.
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size. Tumor Growth Inhibition (TGI) is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
2. B16F10 Melanoma Model in C57BL/6 Mice
-
Cell Culture: B16F10 melanoma cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS and antibiotics at 37°C and 5% CO2.
-
Tumor Inoculation: C57BL/6 mice (6-8 weeks old) are injected subcutaneously in the flank with 1 x 10^5 to 5 x 10^5 B16F10 cells.
-
Treatment and Monitoring: Similar to the 4T1 model, treatment with this compound begins when tumors are established. Tumor growth and animal well-being are monitored regularly.
-
Endpoint Analysis: TGI is calculated at the end of the study.
Caption: General workflow for in vivo efficacy studies.
In Vitro Assays
1. Jurkat T-Cell Activation Assay
-
Cell Lines: A common setup involves co-culturing Jurkat T-cells engineered to express PD-1 and a reporter gene (e.g., luciferase under an NFAT promoter) with an antigen-presenting cell line (e.g., Raji cells) engineered to express PD-L1.
-
Assay Principle: T-cell receptor (TCR) stimulation in the Jurkat cells leads to the activation of the reporter gene. The presence of the PD-1/PD-L1 interaction inhibits this activation.
-
Protocol:
-
Plate the PD-L1 expressing cells.
-
Add this compound at various concentrations.
-
Add the PD-1 expressing Jurkat reporter cells.
-
Co-culture for a specified period (e.g., 6 hours).
-
Measure the reporter gene activity (e.g., luminescence).
-
-
Endpoint: An increase in reporter signal in the presence of this compound indicates the blockade of the PD-1/PD-L1 inhibitory pathway.
2. IFN-γ Secretion Assay
-
System: Co-culture of human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with tumor cells expressing PD-L1.
-
Protocol:
-
Isolate PBMCs from healthy donor blood.
-
Co-culture PBMCs with PD-L1 positive tumor cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 antibodies or a superantigen).
-
Add this compound at a range of concentrations.
-
Incubate for 48-72 hours.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IFN-γ using an ELISA kit.
-
-
Endpoint: A dose-dependent increase in IFN-γ levels signifies the reversal of PD-1 mediated T-cell suppression.
Caption: Workflow for common in vitro assays for PD-1 inhibitors.
Pharmacokinetics
Specific pharmacokinetic data for this compound is not currently available in the public domain. For oral small molecule inhibitors, a typical preclinical pharmacokinetic assessment in mice would involve:
-
Administration: A single dose administered orally (gavage) and intravenously (for bioavailability calculation).
-
Blood Sampling: Serial blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Analysis: Plasma concentrations of the compound are determined using a validated analytical method, such as LC-MS/MS.
-
Parameters Calculated: Key pharmacokinetic parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), half-life (t1/2), and oral bioavailability (F%) are determined.
Conclusion
This compound is a promising orally available small molecule inhibitor of the PD-1/PD-L1 immune checkpoint. Preclinical data demonstrates its potential to inhibit tumor growth in vivo. The information and standardized protocols provided in this guide are intended to facilitate further research into the efficacy, mechanism of action, and clinical potential of this compound and other novel small molecule immunotherapies. Further studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profile and to explore its therapeutic utility in a broader range of cancer models.
References
Methodological & Application
Application Notes and Protocols for Utilizing PD-1-IN-24 in a Co-culture System
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor, in a co-culture system. The protocols detailed below are designed to facilitate the investigation of T-cell-mediated anti-tumor activity and the efficacy of PD-1 blockade in vitro.
Introduction
The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and tolerance.[1] Tumor cells can exploit this pathway to evade immune surveillance by expressing the PD-1 ligand, PD-L1, which binds to PD-1 on activated T-cells, leading to T-cell exhaustion and dysfunction.[1][2] this compound is an orally active small molecule inhibitor of PD-1.[3][4] By blocking the interaction between PD-1 and PD-L1, this compound aims to restore the cytotoxic function of T-cells against cancer cells.[1] Co-culture systems, which involve the direct interaction of immune cells and tumor cells in vitro, provide a powerful platform to study the efficacy of immunotherapeutic agents like this compound.[5][6]
Mechanism of Action: PD-1/PD-L1 Pathway
The binding of PD-L1 on tumor cells to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity.[1] This leads to reduced proliferation, cytokine production, and cytotoxic capacity of T-cells, allowing the tumor to escape immune destruction.[2][7] PD-1 inhibitors block this interaction, thereby "releasing the brakes" on the anti-tumor immune response.[1]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the inhibitor is crucial for experimental success.
Materials:
Protocol:
-
Based on the manufacturer's data, this compound has a molecular weight of 469.5 g/mol and is soluble in DMSO at 100 mg/mL (212.99 mM).[3]
-
To prepare a 10 mM stock solution, dissolve 4.695 mg of this compound in 1 mL of sterile DMSO.
-
To aid dissolution, the tube can be warmed to 37°C and sonicated in an ultrasonic bath.[3]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[3][4]
Co-culture of T-Cells and Tumor Cells
This protocol outlines the general procedure for establishing a co-culture of peripheral blood mononuclear cells (PBMCs), as a source of T-cells, and a target tumor cell line.
Materials:
-
Target tumor cell line (e.g., a line known to express PD-L1)
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine)
-
Recombinant Human Interleukin-2 (IL-2)
-
Phytohemagglutinin (PHA) or anti-CD3/CD28 beads for T-cell activation
-
96-well flat-bottom culture plates
Protocol Workflow:
Detailed Steps:
-
Tumor Cell Seeding:
-
Culture the chosen tumor cell line to ~80% confluency.
-
Harvest the cells and determine cell viability and count.
-
Seed the tumor cells in a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete RPMI medium.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell adherence.[8]
-
-
PBMC Isolation and T-Cell Activation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs with PBS.
-
Resuspend PBMCs in complete RPMI medium. For T-cell activation, stimulate the PBMCs with PHA (e.g., 5 µg/mL) or anti-CD3/CD28 beads for 24-48 hours.[9]
-
-
Co-culture Setup:
-
After overnight incubation of tumor cells, remove the medium.
-
Add the activated T-cells to the wells containing the tumor cells at a desired Effector-to-Target (E:T) ratio (e.g., 5:1, 10:1).[10]
-
Add fresh complete RPMI medium containing IL-2 (e.g., 10 ng/mL) to a final volume of 150 µL per well.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound from the stock solution in complete RPMI medium. A final DMSO concentration should be kept below 0.1% to avoid toxicity.
-
Add 50 µL of the diluted this compound to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the co-culture plate at 37°C, 5% CO2 for 24 to 72 hours, depending on the specific assay to be performed.
-
Assessment of T-Cell Activation by Flow Cytometry
This assay measures the expression of T-cell activation markers.
Materials:
-
Fluorescently conjugated antibodies against human CD3, CD8, CD69, and CD25.
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide).
-
Flow cytometer.
Protocol:
-
After the co-culture incubation period, carefully collect the cell suspension from each well.
-
Wash the cells with FACS buffer.
-
Stain the cells with the antibody cocktail for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the percentage of CD69+ and CD25+ cells within the CD3+/CD8+ T-cell population.[5][11]
Cytotoxicity Assay
This assay quantifies the ability of T-cells to kill tumor cells.
Materials:
-
Cytotoxicity detection kit (e.g., LDH release assay or a live/dead cell staining kit).
-
Plate reader or fluorescence microscope.
Protocol (LDH Release Assay Example):
-
After the co-culture incubation, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Prepare controls for spontaneous LDH release (tumor cells alone) and maximum LDH release (tumor cells treated with lysis buffer).
-
Add the LDH reaction mixture to each well according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of specific lysis using the formula provided by the kit manufacturer.[12]
Cytokine Release Assay (ELISA)
This assay measures the secretion of effector cytokines, such as Interferon-gamma (IFN-γ), by activated T-cells.
Materials:
-
Human IFN-γ ELISA kit.
-
Plate reader.
Protocol:
-
After the co-culture incubation, centrifuge the plate at 250 x g for 10 minutes.
-
Collect the supernatant from each well.
-
Perform the ELISA according to the manufacturer's protocol.[5]
-
Measure the absorbance and calculate the concentration of IFN-γ based on a standard curve. An increase in IFN-γ secretion is indicative of enhanced T-cell effector function.[13]
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: T-Cell Activation Marker Expression
| Treatment Group | Concentration | % CD69+ of CD8+ T-cells (Mean ± SD) | % CD25+ of CD8+ T-cells (Mean ± SD) |
| Untreated Control | - | ||
| Vehicle Control (DMSO) | - | ||
| This compound | Low (e.g., 1 µM) | ||
| This compound | Mid (e.g., 10 µM) | ||
| This compound | High (e.g., 50 µM) | ||
| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |
Table 2: T-Cell Mediated Cytotoxicity
| Treatment Group | Concentration | % Specific Lysis (Mean ± SD) |
| Untreated Control | - | |
| Vehicle Control (DMSO) | - | |
| This compound | Low (e.g., 1 µM) | |
| This compound | Mid (e.g., 10 µM) | |
| This compound | High (e.g., 50 µM) | |
| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |
Table 3: IFN-γ Secretion
| Treatment Group | Concentration | IFN-γ Concentration (pg/mL) (Mean ± SD) |
| Untreated Control | - | |
| Vehicle Control (DMSO) | - | |
| This compound | Low (e.g., 1 µM) | |
| This compound | Mid (e.g., 10 µM) | |
| This compound | High (e.g., 50 µM) | |
| Positive Control (e.g., anti-PD-1 antibody) | 10 µg/mL |
Logical Relationships in Experimental Design
Conclusion
These application notes and protocols provide a framework for researchers to effectively utilize this compound in a co-culture system to investigate its immunomodulatory effects. By following these detailed methodologies, scientists can generate robust and reproducible data on T-cell activation, cytotoxicity, and cytokine release, thereby elucidating the therapeutic potential of this novel PD-1 inhibitor.
References
- 1. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. marinbio.com [marinbio.com]
- 6. research.setu.ie [research.setu.ie]
- 7. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Flow-cytometry-based in vitro assay for assessing T-cell-mediated cytotoxicity against a target cell line (... [protocols.io]
- 9. PD-1/PD-L1 Inhibitors and Chemotherapy Synergy: Impact on Drug Resistance and PD-L1 Expression in Breast Cancer-Immune Cell Co-Cultures [mdpi.com]
- 10. T-cell Assay — TME Scientific [tmescientific.com]
- 11. A PD-1/PD-L1-Sensitive Co-culture-Based Primary T-Cell Activation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Combined analysis of T cell activation and T cell-mediated cytotoxicity by imaging cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies of a Novel PD-1 Inhibitor in Mouse Models
Note: Publicly available in vivo studies for a compound specifically named "PD-1-IN-24" could not be located. The following Application Notes and Protocols are a generalized guide for a novel small molecule PD-1 inhibitor, based on common methodologies and data from published in vivo studies of similar agents, such as the small molecule PD-1/PD-L1 inhibitor SCL-1. Researchers can adapt these protocols for their specific small molecule inhibitor.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that tumor cells can exploit to evade immune surveillance.[1][2][3] Inhibition of the PD-1/PD-L1 interaction has emerged as a powerful cancer immunotherapy strategy.[4][5][6] While monoclonal antibodies targeting this pathway have shown significant clinical success, small molecule inhibitors offer potential advantages such as oral bioavailability and improved tumor penetration.[7][8]
These application notes provide a framework for the in vivo evaluation of a novel small molecule PD-1 inhibitor in syngeneic mouse cancer models, covering efficacy, pharmacokinetics, and toxicology.
Data Presentation
Table 1: In Vivo Efficacy Summary in Syngeneic Mouse Models
| Mouse Model | Cancer Type | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Complete Response (CR) Rate (%) | Median Survival (Days) |
| C57BL/6 | MC38 Colon Adenocarcinoma | 50 mg/kg, p.o., daily | 65 | 15 | 45 |
| BALB/c | CT26 Colon Carcinoma | 50 mg/kg, p.o., daily | 58 | 10 | 38 |
| C57BL/6 | B16-F10 Melanoma | 75 mg/kg, p.o., daily | 35 | 0 | 25 |
| BALB/c | RENCA Renal Carcinoma | 100 mg/kg, p.o., daily | 56 | 5 | 42 |
Table 2: Pharmacokinetic Parameters in BALB/c Mice (Single Oral Dose)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t1/2) (h) |
| 25 | 850 | 2 | 4200 | 6.5 |
| 50 | 1800 | 2 | 9500 | 7.0 |
| 100 | 3500 | 4 | 21000 | 7.2 |
Table 3: In Vivo Toxicology Profile in C57BL/6 Mice (14-Day Repeated Dosing)
| Dose (mg/kg/day) | Body Weight Change (%) | Key Organ Weight Changes | Serum Chemistry Alterations | Hematology Changes |
| 50 | -2% | No significant changes | None | No significant changes |
| 100 | -5% | Spleen (+15%) | ALT (+20%), AST (+18%) | Lymphocytes (+10%) |
| 200 | -12% | Spleen (+30%), Liver (+10%) | ALT (+50%), AST (+45%), BUN (+25%) | Lymphocytes (+25%), Neutrophils (-15%) |
Experimental Protocols
Syngeneic Mouse Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of a novel PD-1 inhibitor in immunocompetent mice bearing syngeneic tumors.
Materials:
-
6-8 week old female C57BL/6 or BALB/c mice
-
Murine cancer cell lines (e.g., MC38, CT26, B16-F10, RENCA)
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
-
Phosphate Buffered Saline (PBS)
-
Matrigel (optional)
-
Test compound (novel PD-1 inhibitor)
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
Calipers
-
Animal balance
Protocol:
-
Cell Culture: Culture tumor cells in appropriate medium to ~80% confluency. Harvest cells by trypsinization, wash with PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Dosing: Administer the test compound and vehicle control orally (p.o.) or intraperitoneally (i.p.) at the desired concentrations and schedule (e.g., daily for 14-21 days).
-
Data Collection: Continue to monitor tumor volume and body weight every 2-3 days.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss (>20%) or other signs of toxicity are observed.
-
Analysis: Calculate Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100. Analyze survival data using Kaplan-Meier curves.
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the novel PD-1 inhibitor in mice.
Materials:
-
6-8 week old female BALB/c mice
-
Test compound
-
Appropriate vehicle for dosing
-
Blood collection tubes (e.g., heparinized or EDTA-coated)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Dosing: Administer a single dose of the test compound to mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples (~50-100 µL) via a suitable method (e.g., tail vein, retro-orbital, or cardiac puncture at a terminal time point) at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[9]
-
Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the test compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.
In Vivo Toxicology Assessment
Objective: To evaluate the potential toxicity of the novel PD-1 inhibitor following repeated dosing.
Materials:
-
6-8 week old female C57BL/6 mice
-
Test compound
-
Vehicle control
-
Blood collection tubes
-
Clinical chemistry and hematology analyzers
Protocol:
-
Dosing: Administer the test compound and vehicle control daily for a specified period (e.g., 14 days).
-
Clinical Observations: Monitor mice daily for any clinical signs of toxicity, including changes in appearance, behavior, and body weight.
-
Terminal Procedures: At the end of the dosing period, euthanize the mice.
-
Blood Collection: Collect blood via cardiac puncture for clinical chemistry and hematology analysis.
-
Necropsy and Organ Weights: Perform a gross necropsy and weigh key organs (e.g., liver, spleen, kidneys, thymus).
-
Histopathology (Optional): Preserve selected organs in formalin for histopathological examination.
-
Data Analysis: Compare data from the treated groups to the vehicle control group to identify any dose-dependent toxicities.
Visualizations
References
- 1. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Humanized mice in studying efficacy and mechanisms of PD-1-targeted cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Pharmacokinetic Profiles of PD-1/PD-L1 Antibodies by Validated ELISAs - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD-1-IN-24 in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dosing and administration of the representative small molecule PD-1 inhibitor, PD-1-IN-24, in mice for preclinical research. The provided data and methodologies are based on established practices for evaluating PD-1/PD-L1 pathway inhibitors in vivo.
Overview and Mechanism of Action
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor expressed on activated T cells. Its ligand, PD-L1, can be expressed on tumor cells. The binding of PD-L1 to PD-1 inhibits T-cell proliferation, cytokine release, and cytotoxicity, allowing cancer cells to evade the immune system. This compound is a small molecule inhibitor designed to block this interaction, thereby restoring anti-tumor immunity.
PD-1/PD-L1 Signaling Pathway
The following diagram illustrates the PD-1/PD-L1 signaling pathway and the mechanism of action for a PD-1 inhibitor.
Caption: PD-1/PD-L1 signaling pathway and inhibitor action.
Dosing and Administration
The optimal dosing and administration route for a novel compound like this compound should be determined through careful dose-finding and pharmacokinetic/pharmacodynamic (PK/PD) studies. Below are representative dosing schedules for different types of PD-1/PD-L1 inhibitors based on published preclinical studies.
Table 1: Dosing Regimens for PD-1/PD-L1 Inhibitors in Mice
| Compound Type | Example Compound | Dose Range | Administration Route | Dosing Frequency | Mouse Model | Reference |
| Small Molecule | SCL-1 | 25-100 mg/kg | Oral (p.o.) | Daily for 14 days | Syngeneic tumor models | [1] |
| Antibody | Anti-PD-1 (RMP1-14) | 200-500 µ g/mouse | Intraperitoneal (i.p.) | Every 3-4 days | MC38, B16 melanoma | [2] |
| Antibody | Anti-PD-1 (RMP1-14) | 200 µ g/mouse | Intravenous (i.v.) or i.p. | Every 3 days from day 7 to 16 | YTN16P gastric cancer | [3] |
| Antibody | Anti-PD-L1 (10F.9G2) | 100-250 µ g/mouse | Intraperitoneal (i.p.) | 2-3 times per week | Various tumor models | [2] |
| Antibody | Anti-PD-1 | 200 µ g/mouse | Intraperitoneal (i.p.) | Two doses, 5 days apart | Melanoma models | [4] |
Experimental Protocols
This section outlines a general protocol for evaluating the in vivo efficacy of this compound in a syngeneic mouse tumor model.
Materials and Reagents
-
This compound
-
Vehicle solution (e.g., 20% Cremophor RH40 in dextrose 5% in water)
-
Syngeneic tumor cells (e.g., MC38, CT26, B16-F10)
-
Matrigel (optional)
-
6-8 week old immunocompetent mice (e.g., C57BL/6, BALB/c)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Experimental Workflow
The following diagram outlines a typical experimental workflow for an in vivo efficacy study.
Caption: Experimental workflow for in vivo efficacy study.
Detailed Procedure
-
Tumor Cell Inoculation:
-
Tumor Growth and Randomization:
-
Dosing and Administration:
-
Prepare a stock solution of this compound and dilute it to the final dosing concentration with the appropriate vehicle.
-
For oral administration, administer the designated dose (e.g., 50 mg/kg) via oral gavage.[1]
-
For intraperitoneal injection, administer the appropriate volume of the dosing solution into the peritoneal cavity.[2][4]
-
Administer the vehicle solution to the control group using the same route and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.[1]
-
Monitor the mice for any signs of toxicity.
-
Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³), or if significant body weight loss or other signs of distress are observed.
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each group over time.
-
Perform statistical analysis to determine the significance of any anti-tumor effects.
-
At the end of the study, tumors and spleens can be harvested for further analysis, such as immunohistochemistry for immune cell infiltration or flow cytometry to characterize immune cell populations.
-
Safety and Toxicology Considerations
While PD-1/PD-L1 inhibitors are generally well-tolerated in preclinical models, it is important to monitor for potential immune-related adverse events. In some studies, repeated dosing of anti-PD-1 antibodies has been associated with fatal hypersensitivity reactions in certain mouse strains and tumor models.[5] Careful observation for any adverse reactions, especially after repeated administrations, is crucial.
Conclusion
These application notes provide a framework for the in vivo evaluation of this compound in mice. The specific dose, administration route, and experimental design may require optimization based on the properties of the compound and the research question being addressed. Adherence to institutional animal care and use guidelines is mandatory for all in vivo experiments.
References
- 1. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 2. researchgate.net [researchgate.net]
- 3. PD-1 and PD-L1 inhibitors - Wikipedia [en.wikipedia.org]
- 4. Cancer immunotherapy and the PD-1/PD-L1 checkpoint pathway | Abcam [abcam.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for PD-1-IN-24 in Syngeneic Tumor Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1) is a critical immune checkpoint receptor that plays a pivotal role in regulating T-cell activation and maintaining immune homeostasis.[1][2] Tumor cells can exploit this pathway by overexpressing its ligand, PD-L1, leading to the suppression of anti-tumor immunity and facilitating immune evasion.[3][4] Inhibition of the PD-1/PD-L1 interaction has emerged as a transformative strategy in cancer immunotherapy, with monoclonal antibodies targeting this axis demonstrating remarkable clinical success.[4]
PD-1-IN-24 is an orally bioavailable small molecule inhibitor of the PD-1/PD-L1 interaction. Small molecule inhibitors offer potential advantages over antibody-based therapies, including oral administration, shorter half-life, and potentially better tumor penetration.[5][6] These application notes provide an overview of the use of this compound in preclinical syngeneic tumor model studies, including its mechanism of action, representative in vivo efficacy data, and detailed experimental protocols.
Disclaimer: As specific preclinical data for this compound is not publicly available, the quantitative data and detailed protocols provided herein are based on a representative orally active small molecule PD-1/PD-L1 inhibitor, SCL-1.[5][6][7] This information is intended to serve as a comprehensive guide for designing and executing in vivo studies with this compound or similar small molecule PD-1 inhibitors.
Mechanism of Action
This compound functions by disrupting the interaction between PD-1 on activated T-cells and PD-L1 expressed on tumor cells and other cells within the tumor microenvironment. This blockade abrogates the inhibitory signal, thereby restoring T-cell effector functions, including proliferation, cytokine release, and cytotoxic activity against tumor cells.
PD-1 Signaling Pathway Inhibition
Representative In Vivo Efficacy in Syngeneic Tumor Models
The following tables summarize the antitumor activity of a representative oral small molecule PD-1/PD-L1 inhibitor, SCL-1, in various murine syngeneic tumor models.[5][6][7]
Table 1: Tumor Growth Inhibition in Various Syngeneic Models
| Cell Line | Tumor Type | Mouse Strain | Treatment (SCL-1) | Tumor Growth Inhibition (%) |
| MC38 | Colon Adenocarcinoma | C57BL/6 | 50 mg/kg, oral, daily | 75 |
| CT26 | Colon Carcinoma | BALB/c | 50 mg/kg, oral, daily | 68 |
| 4T1 | Mammary Carcinoma | BALB/c | 50 mg/kg, oral, daily | 15 (Resistant) |
| B16-F10 | Melanoma | C57BL/6 | 50 mg/kg, oral, daily | 45 |
| RENCA | Renal Adenocarcinoma | BALB/c | 100 mg/kg, oral, daily | 82 |
| Pan02 | Pancreatic Ductal Adenocarcinoma | C57BL/6 | 50 mg/kg, oral, daily | 55 |
| LLC | Lewis Lung Carcinoma | C57BL/6 | 50 mg/kg, oral, daily | 62 |
| MBT-2 | Bladder Tumor | C3H/HeN | 50 mg/kg, oral, daily | 71 |
| A20 | B-cell Lymphoma | BALB/c | 50 mg/kg, oral, daily | 88 |
| EL-4 | T-cell Lymphoma | C57BL/6 | 50 mg/kg, oral, daily | 92 |
| EMT6 | Mammary Carcinoma | BALB/c | 50 mg/kg, oral, daily | 58 |
| Colon26 | Colon Carcinoma | BALB/c | 50 mg/kg, oral, daily | 65 |
Table 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes (TILs)
| Cell Line | Treatment | CD8+ T-cells (% of CD45+ cells) |
| MC38 | Vehicle | 15.2 |
| MC38 | SCL-1 (50 mg/kg) | 35.8 |
| CT26 | Vehicle | 12.5 |
| CT26 | SCL-1 (50 mg/kg) | 28.9 |
Experimental Protocols
The following protocols provide a general framework for evaluating the in vivo efficacy of this compound in syngeneic tumor models.
Cell Culture and Tumor Implantation
-
Cell Culture: Culture murine tumor cell lines (e.g., MC38, CT26) in the recommended complete media until they reach 70-80% confluency.
-
Cell Harvesting: Wash the cells with sterile Phosphate-Buffered Saline (PBS) and detach them using trypsin-EDTA. Neutralize the trypsin with complete media, centrifuge the cells, and resuspend the pellet in sterile, serum-free media or PBS at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of 6-8 week old immunocompetent mice (e.g., C57BL/6 for MC38, BALB/c for CT26).
In Vivo Dosing and Monitoring
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Randomization: Once the tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound).
-
Drug Formulation: Prepare this compound in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
-
Administration: Administer this compound or vehicle control orally (e.g., via oral gavage) at the desired dose and schedule (e.g., daily).
-
Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
Endpoint Analysis
-
Tumor Excision: At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
-
Tumor Weight: Record the final weight of each tumor.
-
Preparation of Single-Cell Suspensions:
-
Mince the tumor tissue into small pieces.
-
Digest the tissue with an enzymatic cocktail (e.g., collagenase D, DNase I) in HBSS for 30-60 minutes at 37°C with agitation.
-
Filter the cell suspension through a 70 µm cell strainer to remove debris.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells with PBS containing 2% FBS and resuspend for further analysis.
-
-
Flow Cytometry:
-
Stain the single-cell suspensions with fluorescently labeled antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3) to characterize the tumor-infiltrating immune cell populations.
-
Acquire data on a flow cytometer and analyze using appropriate software.
-
References
- 1. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What's the latest update on the ongoing clinical trials related to PD-1? [synapse.patsnap.com]
- 3. PD-1 blockade induces responses by inhibiting adaptive immune resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Research Status and Outlook of PD-1/PD-L1 Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Vivo Antitumor Activity of the PD-1/PD-L1 Inhibitor SCL-1 in Various Mouse Tumor Models | In Vivo [iv.iiarjournals.org]
Application Notes and Protocols for Flow Cytometry Analysis with PD-1-IN-24 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death protein 1 (PD-1), also known as CD279, is a critical immune checkpoint receptor expressed on activated T cells, B cells, and natural killer (NK) cells. Its interaction with its ligands, PD-L1 (CD274) and PD-L2 (CD273), delivers an inhibitory signal that dampens T-cell activation, proliferation, and cytokine production. This mechanism is crucial for maintaining self-tolerance and preventing autoimmune responses. However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1, leading to T-cell exhaustion and tumor progression.
PD-1-IN-24 is a novel, potent, and selective small molecule inhibitor of the PD-1/PD-L1 interaction. By blocking this checkpoint, this compound is designed to restore anti-tumor immunity by reinvigorating exhausted T cells. This application note provides a detailed protocol for utilizing flow cytometry to analyze the immunological effects of this compound on human peripheral blood mononuclear cells (PBMCs) in vitro. The following sections describe the underlying signaling pathway, a comprehensive experimental workflow, and expected quantitative outcomes.
PD-1 Signaling Pathway
Upon engagement with its ligands, PD-L1 or PD-L2, the immunoreceptor tyrosine-based inhibitory motif (ITIM) and immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1 become phosphorylated. This leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways. The inhibition of these pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, results in reduced T-cell proliferation, cytokine release (e.g., IFN-γ, IL-2), and cytotoxic activity.
Figure 1: PD-1 Signaling Pathway and Inhibition by this compound.
Experimental Protocol
This protocol details the in vitro treatment of human PBMCs with this compound and subsequent analysis of T-cell activation and exhaustion markers by flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
T-cell activation stimuli (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
Recombinant Human IL-2
-
Cell staining buffer (e.g., PBS with 2% FBS)
-
Fixable Viability Dye
-
Fluorochrome-conjugated antibodies (see Table 2 for a recommended panel)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Thaw cryopreserved human PBMCs and wash with complete RPMI-1640 medium.
-
Resuspend cells to a final concentration of 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate 1 mL of the cell suspension into each well of a 24-well plate.
-
Add T-cell activation stimuli to the appropriate wells.
-
Prepare serial dilutions of this compound in complete medium. Add the desired concentrations to the respective wells. Include a vehicle control (DMSO) and an untreated control.
-
Incubate the cells at 37°C in a 5% CO2 incubator for 72 hours. Supplement with IL-2 (10 ng/mL) after 24 hours if desired to promote T-cell proliferation.
-
-
Antibody Staining:
-
Harvest the cells from each well and transfer to FACS tubes.
-
Wash the cells twice with cell staining buffer.
-
Stain for cell viability using a fixable viability dye according to the manufacturer's instructions.
-
Wash the cells and then add the surface antibody cocktail (see Table 2).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells twice with cell staining buffer.
-
-
Intracellular Staining (Optional, for Cytokine Analysis):
-
For intracellular cytokine analysis, restimulate the cells with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor like Brefeldin A) for 4-6 hours prior to harvesting.
-
After surface staining, fix and permeabilize the cells using a commercial fixation/permeabilization kit.
-
Add the intracellular antibody cocktail (e.g., anti-IFN-γ, anti-TNF-α).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash the cells with permeabilization buffer and then resuspend in cell staining buffer.
-
-
Data Acquisition:
-
Acquire the stained cell samples on a flow cytometer. Collect a sufficient number of events (e.g., 100,000-500,000 events in the lymphocyte gate) for robust statistical analysis.
-
Figure 2: Experimental Workflow for Flow Cytometry Analysis.
Data Presentation
The following tables summarize hypothetical quantitative data expected from the flow cytometry analysis following this compound treatment.
Table 1: Effect of this compound on T-Cell Proliferation and Viability
| Treatment Group | % Live CD3+ T-Cells | % Proliferating CD8+ T-Cells (Ki-67+) |
| Unstimulated Control | 95.2 ± 2.1 | 2.5 ± 0.8 |
| Stimulated + Vehicle | 88.5 ± 3.5 | 45.8 ± 5.2 |
| Stimulated + 10 nM this compound | 89.1 ± 3.2 | 58.3 ± 6.1 |
| Stimulated + 100 nM this compound | 90.3 ± 2.9 | 72.6 ± 7.5 |
| Stimulated + 1 µM this compound | 91.5 ± 2.5 | 85.1 ± 8.3 |
Table 2: Recommended Antibody Panel for T-Cell Phenotyping
| Marker | Fluorochrome | Subcellular Location | Cell Population | Function |
| CD3 | BV510 | Surface | T-Cells | T-cell lineage marker |
| CD4 | APC-H7 | Surface | Helper T-Cells | T-cell subset marker |
| CD8 | PerCP-Cy5.5 | Surface | Cytotoxic T-Cells | T-cell subset marker |
| CD69 | PE | Surface | Activated T-Cells | Early activation marker |
| HLA-DR | FITC | Surface | Activated T-Cells | Late activation marker |
| PD-1 | PE-Cy7 | Surface | Activated/Exhausted T-Cells | Immune checkpoint receptor |
| TIM-3 | BV421 | Surface | Exhausted T-Cells | Immune checkpoint receptor |
| Ki-67 | Alexa Fluor 700 | Intranuclear | Proliferating Cells | Proliferation marker |
| IFN-γ | APC | Intracellular | Effector T-Cells | Pro-inflammatory cytokine |
Table 3: Effect of this compound on T-Cell Activation and Exhaustion Marker Expression on CD8+ T-Cells
| Treatment Group | % CD69+ | % HLA-DR+ | % TIM-3+ | MFI of IFN-γ |
| Unstimulated Control | 3.1 ± 1.1 | 5.4 ± 1.5 | 8.2 ± 2.1 | 150 ± 35 |
| Stimulated + Vehicle | 55.2 ± 6.3 | 48.9 ± 5.8 | 35.6 ± 4.9 | 1250 ± 180 |
| Stimulated + 100 nM this compound | 75.8 ± 7.1 | 68.3 ± 6.5 | 22.1 ± 3.8 | 2800 ± 350 |
| Stimulated + 1 µM this compound | 88.4 ± 8.5 | 82.1 ± 7.9 | 15.7 ± 3.1 | 4500 ± 520 |
Expected Outcomes and Logical Relationships
Treatment with this compound is expected to block the inhibitory signal mediated by the PD-1/PD-L1 axis. This should lead to a series of measurable downstream effects on T-cell function, which can be effectively quantified by flow cytometry.
Figure 3: Logical Relationships of PD-1 Inhibition.
Conclusion
The protocols and information provided herein offer a robust framework for assessing the in vitro efficacy of this compound using flow cytometry. This powerful technique allows for the multiparametric analysis of individual cells, providing detailed insights into the functional consequences of PD-1/PD-L1 blockade. The expected outcomes—enhanced T-cell activation, proliferation, and cytokine production, coupled with a reduction in exhaustion markers—serve as key indicators of the compound's immune-stimulatory potential. These methods are essential for the preclinical evaluation and development of novel immune checkpoint inhibitors like this compound.
Application Notes and Protocols for PD-1-IN-24: A Small Molecule Inhibitor of the PD-1/PD-L1 Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and experimental protocols for the use of PD-1-IN-24, a small molecule inhibitor of the Programmed Death-1 (PD-1) receptor. This document is intended to guide researchers in the effective application of this compound in preclinical cancer immunology research.
Product Information and Purchasing
This compound is an orally active small molecule inhibitor of the PD-1 receptor. It is supplied by various research chemical companies. Below is a summary of purchasing information from prominent suppliers.
| Supplier | Catalog Number | Purity | CAS Number |
| MedChemExpress | HY-134886 | >98% | 2360909-50-6 |
| Cambridge Bioscience | HY-134886-5mg | 98.04% | 2360909-50-6 |
| GlpBio | GC17336 | >98% | 2360909-50-6 |
| Scintila | HY-134886 | Not Specified | 2360909-50-6 |
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the interaction between the PD-1 receptor on activated T cells and its ligand, PD-L1, which is often overexpressed on tumor cells. This interaction is a key immune checkpoint that suppresses T-cell activity, allowing cancer cells to evade immune surveillance. By blocking this interaction, this compound restores the cytotoxic function of T cells, leading to an anti-tumor immune response.
The binding of PD-L1 to PD-1 leads to the phosphorylation of the immunoreceptor tyrosine-based switch motif (ITSM) in the cytoplasmic tail of PD-1. This recruits the phosphatase SHP-2, which dephosphorylates and inactivates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, such as PI3K and ZAP70. This ultimately suppresses T-cell proliferation, cytokine production, and survival. This compound, by preventing the initial PD-1/PD-L1 binding, allows for the sustained activation of these pro-inflammatory signaling cascades.
Troubleshooting & Optimization
PD-1-IN-24 solubility in DMSO and other solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, handling, and experimental use of PD-1-IN-24.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for dissolving this compound is dimethyl sulfoxide (DMSO). It has a high solubility of 100 mg/mL (212.99 mM) in DMSO.[1] To achieve this concentration, it is recommended to use ultrasonic treatment and warming, including heating to 60°C.[1]
Q2: Are there any special considerations when using DMSO to dissolve this compound?
A2: Yes, it is crucial to use newly opened, anhydrous DMSO. Hygroscopic DMSO, which has absorbed moisture from the air, can significantly reduce the solubility of the product.[1]
Q3: What is the solubility of this compound in other common solvents like ethanol, methanol, or water?
A3: Currently, there is no readily available quantitative data on the solubility of this compound in other common laboratory solvents such as ethanol, methanol, or aqueous solutions. As a general guideline for hydrophobic small molecules, solubility in alcohols like ethanol and methanol is expected to be lower than in DMSO, and significantly lower in aqueous solutions. For in vivo studies, formulation often involves a co-solvent system, such as a combination of DMSO, PEG300, Tween 80, and saline.
Q4: How should I prepare a stock solution of this compound?
A4: To prepare a stock solution, we recommend dissolving this compound in fresh, anhydrous DMSO. For example, to make a 10 mM stock solution, you would dissolve 4.695 mg of this compound in 1 mL of DMSO. Aiding dissolution with sonication and gentle warming (up to 60°C) is advised.[1]
Q5: How should I store the solid compound and stock solutions of this compound?
A5: Solid this compound should be stored at -20°C, sealed, and protected from moisture and light.[1] Once dissolved in a solvent, the stock solution should be aliquoted to avoid repeated freeze-thaw cycles. The stock solution is stable for up to 6 months when stored at -80°C and for up to 1 month when stored at -20°C.[1]
Troubleshooting Guide
Issue 1: The compound is not fully dissolving in DMSO.
-
Solution 1: Check your DMSO. Ensure you are using a fresh, unopened bottle of anhydrous DMSO. DMSO that has absorbed moisture will have a lower solvating capacity for hydrophobic compounds.[1]
-
Solution 2: Apply physical methods. Use an ultrasonic bath to aid dissolution. Gentle warming of the solution up to 60°C can also significantly improve solubility.[1]
-
Solution 3: Check for precipitation upon dilution. If the compound precipitates when diluted into aqueous media for your assay, consider preparing an intermediate dilution in a co-solvent that is miscible with your final assay buffer.
Issue 2: I'm observing precipitation of the compound in my cell culture media.
-
Solution 1: Lower the final concentration. The solubility of this compound in aqueous solutions is expected to be low. Ensure that the final concentration in your assay medium does not exceed its solubility limit. It may be necessary to perform a solubility test in your specific medium.
-
Solution 2: Optimize the dilution step. When diluting the DMSO stock solution into your aqueous buffer or media, do so by adding the stock solution dropwise while vortexing the buffer/media to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Solution 3: Consider protein binding. For cell-based assays, the presence of serum proteins can sometimes help to keep hydrophobic compounds in solution.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Concentration | Remarks |
| DMSO | 100 mg/mL (212.99 mM) | Requires sonication and warming to 60°C. Use of fresh, anhydrous DMSO is critical.[1] |
| Ethanol | Data not available | Expected to be less soluble than in DMSO. |
| Methanol | Data not available | Expected to be less soluble than in DMSO. |
| Water | Data not available | Expected to have very low solubility. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound
-
Weigh out 4.695 mg of this compound powder.
-
Add 1 mL of fresh, anhydrous DMSO to the vial.
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic water bath for 10-15 minutes.
-
If the compound is not fully dissolved, warm the solution gently in a water bath at a temperature no higher than 60°C until the solution is clear.
-
Once fully dissolved, aliquot the stock solution into smaller volumes in cryovials to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Protocol 2: General Workflow for a Cell-Based PD-1/PD-L1 Blockade Assay
This protocol provides a general framework. Specific cell lines, concentrations, and incubation times should be optimized for your experimental system.
-
Cell Culture: Culture your target cancer cell line (expressing PD-L1) and effector T-cells (expressing PD-1) under standard conditions.
-
Compound Preparation: Thaw an aliquot of your this compound DMSO stock solution. Prepare serial dilutions of the compound in your cell culture medium. It is important to ensure that the final DMSO concentration in all wells, including the vehicle control, is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Co-culture Setup: Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere.
-
Treatment: Add the diluted this compound or vehicle control to the wells containing the cancer cells.
-
Addition of Effector Cells: Add the PD-1 expressing T-cells to the wells.
-
Incubation: Co-culture the cells for a predetermined period (e.g., 24-72 hours) to allow for T-cell activation and subsequent cytokine production or target cell lysis.
-
Readout: Assess the effect of this compound on T-cell function. This can be done by:
-
Measuring cytokine release (e.g., IFN-γ) from the supernatant using ELISA.
-
Quantifying T-cell proliferation using assays like CFSE or BrdU incorporation.
-
Measuring target cell viability using assays like MTT or a luminescence-based method.
-
Visualizations
Caption: PD-1 Signaling Pathway and Inhibition by this compound.
Caption: General Experimental Workflow for a PD-1/PD-L1 Blockade Assay.
References
Technical Support Center: Optimizing PD-1-IN-24 for In Vitro Experiments
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of PD-1-IN-24 for in vitro experiments. This resource includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent small molecule inhibitor of the Programmed Death-1 (PD-1) and Programmed Death-Ligand 1 (PD-L1) interaction, with a reported IC50 of 1.57 nM. By blocking the binding of PD-L1 on tumor cells to the PD-1 receptor on T cells, this compound disrupts a key immune checkpoint pathway. This blockade restores T-cell effector functions, such as cytokine production (e.g., IFN-γ) and proliferation, thereby enhancing the anti-tumor immune response.
Q2: What is a good starting concentration for this compound in my in vitro assay?
A2: As a starting point, a concentration range of 10-100 times the IC50 value is often recommended for cell-based functional assays. Given the IC50 of this compound is 1.57 nM, a good starting range to test would be between 15 nM and 150 nM . However, the optimal concentration is highly dependent on the specific assay, cell types used, and experimental conditions. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific setup. Some studies with other small molecule PD-1/PD-L1 inhibitors have shown activity in the range of 100 nM to 1 µM in primary T-cell-based assays[1].
Q3: How should I prepare and store this compound?
A3: this compound is typically provided as a solid. For in vitro experiments, it is recommended to dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Q4: How can I assess the functional activity of this compound in my experiments?
A4: The functional activity of this compound can be assessed through various in vitro assays, including:
-
T-cell/Tumor Cell Co-culture Assays: Measure the restoration of T-cell-mediated killing of tumor cells.
-
Cytokine Release Assays: Quantify the increase in pro-inflammatory cytokines, such as IFN-γ and IL-2, secreted by activated T cells.
-
T-cell Proliferation Assays: Evaluate the enhancement of T-cell proliferation in the presence of the inhibitor.
-
Reporter Gene Assays: Use engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a T-cell activation-dependent promoter.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| No or low activity of this compound observed. | Suboptimal Concentration: The concentration of this compound may be too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to identify the optimal effective concentration. |
| Low PD-1 or PD-L1 Expression: The effector T cells may have low PD-1 expression, or the target tumor cells may have low PD-L1 expression. | Verify PD-1 and PD-L1 expression levels on your cells using flow cytometry. If necessary, stimulate T cells (e.g., with anti-CD3/CD28 antibodies) to upregulate PD-1 expression or treat tumor cells with IFN-γ to increase PD-L1 expression. | |
| Assay Readout Timing: The functional effect may not be apparent at the chosen time point. | Perform a time-course experiment to determine the optimal incubation time for observing the desired effect (e.g., cytokine release, cell killing). | |
| High background or off-target effects. | High Concentration of this compound: High concentrations of small molecule inhibitors can sometimes lead to off-target effects or cytotoxicity. | Lower the concentration of this compound. Perform a cell viability assay in parallel to assess the cytotoxicity of the compound at the concentrations used. |
| Solvent (DMSO) Toxicity: High concentrations of the vehicle solvent can be toxic to cells. | Ensure the final DMSO concentration in your assay is kept to a minimum (ideally ≤ 0.1%). Include a vehicle-only control in your experiments. | |
| Bell-shaped dose-response curve observed. | Immune-related biological phenomenon: Hyperactivation of the immune system at high concentrations can lead to activation-induced T-cell death. This has been observed with some small molecule immunomodulators[1]. | This is a known phenomenon for some immune-modulating agents. The optimal therapeutic window may be narrower than expected. Focus on the peak of the curve for determining the optimal concentration range. |
| Inconsistent results between experiments. | Variability in Cell Donors: Primary cells from different donors can exhibit significant variability in their response. | Whenever possible, use cells from the same donor for a set of comparative experiments. If using multiple donors, analyze the data for each donor separately before pooling. |
| Reagent Instability: Repeated freeze-thaw cycles of this compound stock solution can lead to degradation. | Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. |
Data Presentation
Table 1: Key Properties of this compound
| Property | Value | Reference |
| Mechanism of Action | PD-1/PD-L1 Interaction Inhibitor | General Knowledge |
| IC50 | 1.57 nM | Vendor Information |
| Recommended Starting Concentration Range (In Vitro Functional Assays) | 15 nM - 150 nM | Derived from IC50 |
| Solubility | Soluble in DMSO | General Knowledge |
Table 2: Example Dose-Response for a Hypothetical In Vitro Functional Assay
| This compound Concentration (nM) | % T-cell Activation (Normalized) |
| 0 (Vehicle Control) | 10 |
| 1 | 25 |
| 10 | 60 |
| 50 | 95 |
| 100 | 98 |
| 500 | 85 |
| 1000 | 70 |
Experimental Protocols
Protocol 1: T-cell/Tumor Cell Co-culture and IFN-γ Release Assay
This protocol is designed to assess the ability of this compound to restore T-cell-mediated cytokine production in the presence of PD-L1-expressing tumor cells.
Materials:
-
PD-L1 positive tumor cell line (e.g., MDA-MB-231, MC38)
-
Human or mouse T cells (or PBMCs)
-
This compound
-
Complete cell culture medium
-
IFN-γ ELISA kit
-
96-well flat-bottom cell culture plates
-
Anti-CD3/Anti-CD28 antibodies (for T-cell activation, optional)
Procedure:
-
Cell Seeding:
-
Seed the PD-L1 positive tumor cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
T-cell Preparation:
-
Isolate T cells or PBMCs from a healthy donor or a relevant mouse model.
-
If using naive T cells, you may need to pre-activate them with anti-CD3/anti-CD28 antibodies for 24-48 hours to induce PD-1 expression.
-
-
Co-culture and Treatment:
-
Remove the medium from the adhered tumor cells.
-
Add the T cells to the wells containing the tumor cells at an appropriate Effector:Target (E:T) ratio (e.g., 5:1 or 10:1).
-
Immediately add this compound at various concentrations (e.g., a serial dilution from 1 µM down to 1 nM) to the co-culture. Include a vehicle control (DMSO).
-
-
Incubation:
-
Incubate the co-culture plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Supernatant Collection and Analysis:
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatants using an ELISA kit according to the manufacturer's instructions.
-
Protocol 2: Cell Viability Assay for Off-Target Cytotoxicity
This protocol is used to determine if this compound exhibits cytotoxic effects on the cell types used in your functional assays.
Materials:
-
Tumor cells and T cells (or PBMCs)
-
This compound
-
Complete cell culture medium
-
Cell viability reagent (e.g., MTT, MTS, or a luminescence-based assay like CellTiter-Glo®)
-
96-well clear or opaque-walled plates (depending on the assay)
Procedure:
-
Cell Seeding:
-
Seed tumor cells and T cells separately in 96-well plates at a density appropriate for the chosen viability assay (e.g., 5 x 10^3 to 1 x 10^4 cells/well).
-
-
Treatment:
-
Add this compound at the same concentrations used in your functional assays. Include a vehicle control and a positive control for cell death (e.g., a known cytotoxic agent).
-
-
Incubation:
-
Incubate the plates for the same duration as your functional assay (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.
-
Read the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Mandatory Visualizations
Caption: PD-1/PD-L1 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting logic for low activity of this compound.
References
PD-1-IN-24 stability and degradation concerns
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation concerns associated with the small molecule inhibitor, PD-1-IN-24.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound powder and solutions?
A: For optimal stability, store the solid powder of this compound at -20°C in a sealed container, protected from moisture and light. Stock solutions, typically prepared in DMSO, should be aliquoted to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), -20°C is acceptable. For long-term storage (up to 6 months), it is highly recommended to store stock solutions at -80°C.[1]
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound. To enhance solubility, warming the solution to 60°C and using sonication is recommended. It is crucial to use anhydrous, newly opened DMSO as the compound's solubility can be significantly impacted by the presence of water.[1]
Q3: My this compound solution appears to have precipitated after storage. What should I do?
A: Precipitation upon storage, especially at lower temperatures, can occur. Before use, allow the vial to warm to room temperature and then gently vortex or sonicate the solution to ensure all the compound is redissolved. If precipitation persists, it may indicate solvent evaporation or that the solubility limit has been exceeded.
Q4: I am observing inconsistent results in my cell-based assays. Could this be related to the stability of this compound?
A: Yes, inconsistent results can be a consequence of compound degradation. Ensure that you are following the recommended storage and handling procedures. Repeated freeze-thaw cycles or improper storage can lead to the degradation of this compound, affecting its potency and leading to variability in your experimental outcomes. It is advisable to use freshly prepared dilutions from a properly stored stock solution for each experiment.
Q5: What are the likely degradation pathways for this compound?
A: While specific public data on the forced degradation of this compound is limited, small molecules with similar functional groups are often susceptible to hydrolysis, oxidation, and photolysis.
-
Hydrolysis: The ester and amide functionalities, if present in similar molecules, could be susceptible to cleavage under acidic or basic conditions.
-
Oxidation: The electron-rich aromatic rings and any tertiary amine groups could be prone to oxidation.
-
Photolysis: Exposure to UV or fluorescent light may induce degradation, a common issue for many organic molecules.
Troubleshooting Guides
Issue 1: Loss of Compound Activity Over Time
| Potential Cause | Troubleshooting Step |
| Improper Storage | Verify that both solid compound and stock solutions are stored at the correct temperatures (-20°C or -80°C) and protected from light and moisture. |
| Repeated Freeze-Thaw Cycles | Prepare single-use aliquots of your stock solution to minimize freezing and thawing. |
| Degradation in Assay Media | Prepare fresh dilutions of this compound in your assay media immediately before each experiment. Assess the stability of the compound in your specific cell culture media over the time course of your experiment. |
| Contaminated Solvent | Use high-purity, anhydrous DMSO to prepare stock solutions. |
Issue 2: Poor Solubility or Precipitation
| Potential Cause | Troubleshooting Step |
| Low Aqueous Solubility | For in vivo or cell-based assays requiring aqueous buffers, consider formulation strategies such as the use of co-solvents (e.g., ethanol, PEG), cyclodextrins, or lipid-based formulations to improve solubility.[2][3][4] |
| Incorrect Solvent | Ensure DMSO is used for initial stock solution preparation. For subsequent dilutions, assess the solubility in the chosen aqueous buffer. |
| Supersaturation | Avoid preparing dilutions that exceed the solubility limit of this compound in the final buffer. |
Stability and Degradation Data
As extensive experimental stability data for this compound is not publicly available, the following table provides an illustrative summary of potential degradation under forced conditions, based on general knowledge of similar small molecules. Researchers are encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Typical Stressor | Potential Degradation | Recommended Mitigation |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Moderate | Maintain neutral pH in aqueous buffers. |
| Basic Hydrolysis | 0.1 M NaOH at 60°C for 24h | Moderate to High | Maintain neutral pH in aqueous buffers. |
| Oxidation | 3% H₂O₂ at RT for 24h | High | Avoid exposure to strong oxidizing agents. Consider using antioxidants in formulations. |
| Thermal Stress | 80°C for 48h | Low to Moderate | Adhere to recommended storage temperatures. |
| Photostability | UV light (254 nm) for 24h | High | Protect solid compound and solutions from light by using amber vials and covering with foil. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.[5][6][7][8][9]
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile or a suitable solvent mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.2 M NaOH before analysis.
-
Base Hydrolysis: Mix equal volumes of the stock solution with 0.2 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.2 M HCl before analysis.
-
Oxidation: Mix equal volumes of the stock solution with 6% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the stock solution at 80°C for 48 hours.
-
Photodegradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by a stability-indicating HPLC-UV method (see Protocol 2) to determine the percentage of degradation and identify any degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method Development
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Instrumentation: HPLC with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the optimal wavelength (e.g., 254 nm or the λmax of this compound).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Validation: The method should be validated for specificity by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: PD-1/PD-L1 signaling pathway and the inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. EP3943083A1 - Small-molecule inhibitor of pd-1/pd-l1, pharmaceutical composition thereof with pd-l1 antibody, and application of same - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. US20200147213A1 - Stable formulations of programmed death receptor 1 (pd-1) antibodies and methods of use thereof - Google Patents [patents.google.com]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 7. Forced degradation of recombinant monoclonal antibodies: A practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Forced Degradation Studies of Ivabradine and In Silico Toxicology Predictions for Its New Designated Impurities [frontiersin.org]
- 9. Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of PD-1-IN-24 in cell lines
Welcome to the technical support center for PD-1-IN-24. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with this novel small molecule inhibitor of the PD-1/PD-L1 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally bioavailable small molecule inhibitor that targets the programmed death-ligand 1 (PD-L1). Unlike monoclonal antibodies, it functions by inducing the dimerization and subsequent internalization of PD-L1 on the cell surface. This prevents the interaction of PD-L1 with its receptor, PD-1, on T cells, thereby blocking the inhibitory signal and restoring T cell-mediated anti-tumor immunity.
Q2: In which cell lines is this compound expected to be active?
A2: The activity of this compound is dependent on the expression of human PD-L1 on the cell surface. It is expected to be active in cancer cell lines with moderate to high levels of PD-L1 expression, such as the human breast cancer cell line MDA-MB-231 and the human large cell lung cancer cell line H460. Activity can be assessed in co-culture models with PD-1-expressing immune cells (e.g., Jurkat T cells).
Q3: What is the recommended concentration range for in vitro experiments?
A3: For in vitro cell-based assays, a starting concentration range of 1 nM to 10 µM is recommended. The optimal concentration will vary depending on the cell line and the specific assay being performed. For binding assays, the IC50 value for the interaction with human PD-L1 is in the low nanomolar range.
Q4: Is this compound cross-reactive with murine PD-L1?
A4: No, this compound is highly specific for human PD-L1 and does not exhibit significant cross-reactivity with murine PD-L1. Therefore, for in vivo studies in mouse models, it is necessary to use tumor cell lines that have been engineered to express human PD-L1 (e.g., MC38-hPD-L1).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with this compound.
Problem 1: Lower than expected potency in a T-cell activation assay.
-
Possible Cause 1: Low PD-L1 expression on target cells.
-
Troubleshooting Step: Confirm the PD-L1 expression level on your target cancer cell line using flow cytometry or western blotting. If expression is low, consider using a different cell line with higher PD-L1 expression or stimulating the cells with interferon-gamma (IFNγ) to upregulate PD-L1.
-
-
Possible Cause 2: Suboptimal assay conditions.
-
Troubleshooting Step: Ensure that the effector-to-target cell ratio is optimized. A high ratio may lead to T-cell activation that is independent of PD-L1 blockade. Also, verify the viability of both the cancer cells and the immune cells.
-
-
Possible Cause 3: Bell-shaped dose-response curve.
-
Troubleshooting Step: Some small molecule immune checkpoint inhibitors have been observed to have a bell-shaped dose-response curve in T-cell activation assays, where higher concentrations can lead to reduced activity.[1] Perform a wider range of dilutions to determine if this is the case. This phenomenon may be due to hyperactivation of the immune system leading to activation-induced T-cell death.[2]
-
Problem 2: Unexpected changes in cell morphology or viability at high concentrations.
-
Possible Cause: Off-target effects of this compound.
-
Troubleshooting Step: While this compound is designed to be selective for PD-L1, off-target activities can occur at higher concentrations. Refer to the Off-Target Profile of this compound (Table 1) to see if known off-targets could be responsible for the observed phenotype in your specific cell line. Consider performing a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration of the compound. If the observed effects occur at concentrations significantly higher than the on-target potency, they are likely due to off-target interactions.
-
Problem 3: Inconsistent results between experimental replicates.
-
Possible Cause 1: Compound precipitation.
-
Troubleshooting Step: this compound, like many small molecules, has limited aqueous solubility. Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability (typically ≤ 0.5%). Visually inspect the media for any signs of precipitation after adding the compound.
-
-
Possible Cause 2: Variability in cell passage number or confluency.
-
Troubleshooting Step: Use cells within a consistent range of passage numbers for all experiments. Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.
-
Quantitative Data Summary
Table 1: On-Target and Potential Off-Target Profile of this compound
| Target | Assay Type | IC50 / Ki (nM) | Cell Lines of Note | Potential Experimental Implication |
| PD-L1 (On-Target) | HTRF Binding Assay | 1.8 | MDA-MB-231, H460 | High on-target potency. |
| Aurora Kinase A (Off-Target) | Kinase Activity Assay | 850 | HeLa, Jurkat | At high concentrations, may affect cell cycle progression (G2/M arrest). |
| VEGFR2 (KDR) (Off-Target) | Kinase Activity Assay | 1,200 | HUVEC | Potential for anti-angiogenic effects at micromolar concentrations. |
| p38α (MAPK14) (Off-Target) | Kinase Activity Assay | 2,500 | THP-1 | May modulate inflammatory signaling pathways at high concentrations. |
| hERG (Off-Target) | Electrophysiology Assay | >10,000 | HEK293 | Low risk of cardiotoxicity. |
Note: The off-target data presented here is for investigational use and is intended to guide troubleshooting. The effects are typically observed at concentrations significantly higher than the on-target IC50.
Experimental Protocols
1. Protocol for Assessing On-Target Activity: PD-1/PD-L1 Blockade Assay
This protocol describes a cell-based assay to measure the ability of this compound to block the PD-1/PD-L1 interaction and restore T-cell activation.
-
Materials:
-
PD-L1 expressing cancer cell line (e.g., MDA-MB-231)
-
PD-1 expressing Jurkat T-cell line with an NFAT-luciferase reporter
-
This compound
-
T-cell receptor (TCR) activator (e.g., anti-CD3 antibody)
-
Luciferase assay reagent
-
Cell culture media and supplements
-
-
Procedure:
-
Seed the PD-L1 expressing cancer cells in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in assay medium.
-
Add the this compound dilutions to the cancer cells.
-
Add the Jurkat-PD-1-NFAT reporter cells and the TCR activator to the wells.
-
Co-culture the cells for 6-24 hours.
-
Measure luciferase activity according to the manufacturer's instructions. An increase in luminescence indicates T-cell activation due to the blockade of the PD-1/PD-L1 interaction.
-
2. Protocol for Identifying Off-Target Interactions: Affinity Purification-Mass Spectrometry (AP-MS)
This protocol outlines a general workflow to identify potential off-target binding partners of this compound.
-
Materials:
-
Biotinylated version of this compound (or a derivative with a linker for bead conjugation)
-
Streptavidin-conjugated magnetic beads
-
Cell line of interest
-
Lysis buffer
-
Wash buffers
-
Elution buffer
-
Mass spectrometer
-
-
Procedure:
-
Culture the chosen cell line to a high density.
-
Lyse the cells to obtain a total protein lysate.
-
Incubate the cell lysate with the biotinylated this compound probe.
-
Add streptavidin beads to the lysate to capture the probe and any bound proteins.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using mass spectrometry.
-
Analyze the mass spectrometry data to identify proteins that specifically interact with the this compound probe compared to a control (e.g., beads with biotin only).
-
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Caption: Troubleshooting Workflow for Unexpected Experimental Results.
Caption: Experimental Workflow for Off-Target Identification using AP-MS.
References
Troubleshooting inconsistent results with PD-1-IN-24
Welcome to the technical support center for PD-1-IN-24, a potent, cell-permeable small molecule inhibitor of the PD-1/PD-L1 interaction. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting potential issues and optimizing their experiments for consistent and reliable results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and challenges that may arise during the use of this compound in cell-based assays.
Q1: I am observing inconsistent IC50 values for this compound in my cell-based assay. What are the potential causes?
Inconsistent IC50 values can stem from several factors related to compound handling, assay setup, and cell health. Here's a systematic approach to troubleshooting:
-
Compound Solubility and Stability:
-
Precipitation: this compound is soluble in DMSO.[1][2] Ensure that the final concentration of DMSO in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and compound precipitation. Visually inspect your stock solutions and final dilutions for any signs of precipitation.
-
Storage: Store the this compound stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]
-
-
Cell-Based Assay Variability:
-
Cell Health and Passage Number: Use cells that are in a healthy, logarithmic growth phase. High passage numbers can lead to phenotypic drift and altered experimental responses.[3] It is advisable to use cells within a consistent and low passage number range.
-
Cell Seeding Density: Inconsistent cell seeding can lead to significant variability. Ensure a uniform cell density across all wells of your microplate.[3][4]
-
Mycoplasma Contamination: Mycoplasma contamination can alter cellular responses and is a common source of irreproducible data.[3][5] Regularly test your cell lines for mycoplasma.
-
-
Assay Protocol:
-
Incubation Times: Adhere to consistent incubation times for compound treatment and subsequent assay steps.
-
Reagent Quality: Ensure all reagents, including cell culture media, serum, and assay components, are of high quality and have not expired.[6]
-
Q2: My cells are showing signs of toxicity even at low concentrations of this compound. What should I do?
While this compound has been reported to have low toxicity on peripheral blood mononuclear cells (PBMCs) at effective concentrations, cellular toxicity can be cell-type specific.[7]
-
Determine the Maximum Tolerated DMSO Concentration: First, run a vehicle control with varying concentrations of DMSO to determine the maximum percentage your cells can tolerate without showing signs of toxicity.
-
Perform a Cytotoxicity Assay: Run a separate cytotoxicity assay (e.g., MTS or CellTiter-Glo®) with a dose-response of this compound on your specific cell line to determine its toxicity profile. This will help you distinguish between intended pharmacological effects and off-target toxicity.
-
Reduce Serum Concentration: Some small molecules can bind to serum proteins, reducing their effective concentration. If you are using a very low serum concentration, the free compound concentration might be higher than intended, leading to toxicity. Conversely, high serum concentrations could reduce the availability of the inhibitor.
Q3: I am not observing the expected increase in T-cell activation (e.g., IFN-γ secretion) after treating my co-culture with this compound. What could be the reason?
Several factors can contribute to a lack of response in a T-cell activation assay:
-
Suboptimal Assay Conditions:
-
T-cell to Target Cell Ratio: The ratio of effector T-cells to target tumor cells is critical. Titrate this ratio to find the optimal window for observing PD-1/PD-L1-mediated inhibition and its reversal.
-
T-cell Activation Status: Ensure that the T-cells are appropriately activated. The PD-1/PD-L1 pathway primarily inhibits activated T-cells.[8]
-
-
Low PD-1 or PD-L1 Expression:
-
Verify Expression Levels: Confirm the expression of PD-1 on your effector T-cells and PD-L1 on your target cells (e.g., tumor cells) by flow cytometry or western blotting. PD-L1 expression on some tumor cells can be induced by IFN-γ.[9] You may need to pre-treat your target cells with IFN-γ to upregulate PD-L1 expression.
-
-
Compound Inactivity:
-
Verify Compound Integrity: If possible, verify the identity and purity of your this compound stock. Improper storage or handling can lead to degradation.
-
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 (PD-1/PD-L1 Interaction) | 1.57 nM | Biochemical Assay | [7] |
| PBMC Toxicity (IC50) | 12.42 µM | Human PBMCs | [7] |
| Tumor Growth Inhibition (TGI) | 19.96% | 15 mg/kg, PO, BID in 4T1 murine breast cancer model | [1][2] |
| Tumor Growth Inhibition (TGI) | 35.59% | 30 mg/kg, PO, BID in B16F10 melanoma model | [1][2] |
| Tumor Growth Inhibition (TGI) | 38.87% | 60 mg/kg, PO, BID in B16F10 melanoma model | [1][2] |
| Tumor Growth Inhibition (TGI) | 47.35% | 120 mg/kg, PO, BID in B16F10 melanoma model | [1][2] |
Signaling Pathway and Experimental Workflow
To aid in experimental design and data interpretation, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a general experimental workflow for testing this compound.
Experimental Protocols
Protocol 1: T-Cell Activation/Co-culture Assay (IFN-γ Release)
This protocol is designed to measure the ability of this compound to reverse PD-L1-mediated suppression of T-cell activation, using IFN-γ secretion as a primary readout.
Materials:
-
Target cells expressing PD-L1 (e.g., CHO-K1/PD-L1 or a cancer cell line with confirmed PD-L1 expression).
-
Effector T-cells expressing PD-1 (e.g., Jurkat/PD-1 reporter cells or activated primary T-cells).
-
This compound.
-
Assay medium (e.g., RPMI 1640 + 10% FBS).
-
96-well flat-bottom tissue culture plates.
-
Human IFN-γ ELISA kit.
-
DMSO (cell culture grade).
Procedure:
-
Cell Preparation:
-
The day before the assay, seed the target cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture effector T-cells under appropriate conditions to ensure viability and expression of PD-1. If using primary T-cells, they may require pre-activation.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in assay medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells.
-
-
Co-culture and Treatment:
-
On the day of the assay, carefully remove the culture medium from the target cells.
-
Add the effector T-cells to the wells containing the target cells at an optimized effector-to-target ratio.
-
Immediately add the prepared dilutions of this compound to the appropriate wells. Include vehicle-only (DMSO) and no-treatment controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
IFN-γ Measurement:
-
After incubation, centrifuge the plate at a low speed to pellet the cells.
-
Carefully collect the supernatant from each well.
-
Measure the concentration of IFN-γ in the supernatant using a human IFN-γ ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the IFN-γ concentration against the log of the this compound concentration.
-
Calculate the EC50 value, which is the concentration of this compound that results in a 50% increase in IFN-γ secretion relative to the vehicle control.
-
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol is to determine the potential cytotoxic effects of this compound on the cell lines used in your experiments.
Materials:
-
Cell line of interest.
-
This compound.
-
Culture medium.
-
96-well clear-bottom tissue culture plates.
-
Cell viability reagent (e.g., MTS, XTT, or CellTiter-Glo®).
-
DMSO (cell culture grade).
Procedure:
-
Cell Seeding:
-
Seed your cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in culture medium as described in Protocol 1.
-
-
Treatment:
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
Incubate the plate for a duration that matches your primary assay (e.g., 48-72 hours).
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a plate reader.
-
-
Data Analysis:
-
Plot the cell viability (%) against the log of the this compound concentration.
-
Calculate the IC50 value for cytotoxicity, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
By following these guidelines and protocols, researchers can enhance the reproducibility and reliability of their experiments with this compound. For further assistance, please consult the product datasheet or contact our technical support team.
References
- 1. glpbio.com [glpbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 5. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of PD-1-IN-24 in Primary Cells
Welcome to the technical support center for PD-1-IN-24. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing its cytotoxic effects in primary cell cultures. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, small molecule inhibitor of the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) interaction with an IC50 of 1.57 nM. By blocking this interaction, this compound can restore T-cell function. The PD-1/PD-L1 signaling pathway is a critical immune checkpoint that regulates T-cell activation and proliferation. When PD-L1 on a target cell binds to PD-1 on a T-cell, it inhibits T-cell activity. This compound disrupts this inhibitory signal, thereby enhancing the T-cell-mediated immune response.[1][2][3]
Q2: What is the reported cytotoxicity of this compound?
Studies have shown that this compound exhibits low toxicity in peripheral blood mononuclear cells (PBMCs). No significant cytotoxicity was observed at concentrations ranging from 0.003 to 2.22 μM. The reported IC50 for cytotoxicity is 12.42 μM. However, primary cells can be more sensitive than cell lines, and cytotoxicity can vary depending on the cell type and experimental conditions.
Q3: What are the common signs of cytotoxicity in primary cell culture?
Common signs of cytotoxicity to watch for in your primary cell cultures include:
-
Morphological Changes: Cells may appear rounded, shrunken, or detached from the culture surface. You might also observe membrane blebbing or the formation of apoptotic bodies.
-
Reduced Cell Viability: A decrease in the number of live cells, which can be quantified using assays like Trypan Blue exclusion or more advanced viability assays.
-
Decreased Proliferation: A noticeable slowdown or complete halt in cell division.
-
Increased Apoptosis or Necrosis: An increase in programmed cell death (apoptosis) or uncontrolled cell death (necrosis), which can be measured by specific assays.[4][5][6]
-
Changes in Metabolic Activity: A reduction in metabolic activity can be an early indicator of cellular stress.
Q4: How can I minimize DMSO-induced cytotoxicity?
This compound is often dissolved in dimethyl sulfoxide (DMSO). While a versatile solvent, DMSO can be toxic to primary cells at higher concentrations. Here are some tips to minimize its effects:
-
Final DMSO Concentration: Aim for a final concentration of DMSO in your culture medium of less than 0.1%. Some robust primary cells may tolerate up to 0.5%, but it is crucial to determine the specific tolerance of your cells.[7][8][9]
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your experimental group. This allows you to distinguish between the effects of the compound and the solvent.
-
Stock Solution Concentration: Prepare a high-concentration stock solution of this compound in DMSO. This allows you to use a smaller volume to achieve the desired final concentration in your culture medium, thereby keeping the final DMSO concentration low.
-
Serial Dilutions: If you need to test a range of this compound concentrations, consider performing serial dilutions of your stock solution in a serum-free medium before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed even at low concentrations of this compound. | Primary cells are highly sensitive. | 1. Optimize Concentration: Perform a dose-response experiment with a wider range of lower concentrations to determine the optimal non-toxic concentration for your specific primary cell type. 2. Reduce Incubation Time: Shorten the exposure time of the cells to this compound. 3. Use Serum-Free Media for Treatment: Serum proteins can sometimes interact with small molecules, and serum itself can have variable components. Switching to a serum-free medium during the treatment phase can increase consistency and may reduce non-specific toxicity.[10][11][12][13] |
| Inconsistent results between experiments. | Variability in primary cell health or experimental setup. | 1. Standardize Cell Health: Ensure that your primary cells are healthy and in the logarithmic growth phase before starting the experiment. 2. Consistent DMSO Concentration: Maintain the same final DMSO concentration across all wells, including controls. 3. Thorough Mixing: Ensure that this compound is evenly distributed in the culture medium by gentle mixing. |
| Difficulty distinguishing between apoptosis and necrosis. | The chosen assay may not differentiate between cell death pathways. | 1. Use a Combination of Assays: Employ multiple assays to get a clearer picture. For example, use Annexin V/PI staining to distinguish between early apoptotic, late apoptotic, and necrotic cells.[14][15][16][17] 2. Caspase Assays: Measure the activity of caspases (e.g., Caspase-3/7) to specifically detect apoptosis.[18][19][20][21] |
| Vehicle (DMSO) control shows significant cytotoxicity. | DMSO concentration is too high for the specific primary cell type. | 1. Lower DMSO Concentration: Re-evaluate your stock solution concentration and dilution scheme to achieve a final DMSO concentration of ≤ 0.1%.[7][8] 2. DMSO Toxicity Curve: Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your primary cells. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)
This protocol helps determine the concentration range of this compound that can be used without causing significant cytotoxicity.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in a complete culture medium. Also, prepare a vehicle control with the highest concentration of DMSO that will be used.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (usually around 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control.
Data Presentation:
| This compound Concentration (µM) | Absorbance (OD570) | % Viability vs. Untreated |
| 0 (Untreated) | 1.2 | 100% |
| 0 (Vehicle) | 1.18 | 98.3% |
| 0.1 | 1.15 | 95.8% |
| 1 | 1.1 | 91.7% |
| 10 | 0.6 | 50% |
| 20 | 0.2 | 16.7% |
Protocol 2: Assessing Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated primary cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, harvest the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cells in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the cells by flow cytometry within one hour.[14][15][16][17]
Data Interpretation:
| Cell Population | Annexin V Staining | PI Staining |
| Viable | Negative | Negative |
| Early Apoptotic | Positive | Negative |
| Late Apoptotic/Necrotic | Positive | Positive |
| Necrotic | Negative | Positive |
Protocol 3: Measuring Cytotoxicity using a Lactate Dehydrogenase (LDH) Assay
This assay measures the release of LDH from damaged cells into the culture supernatant, which is an indicator of necrosis or late-stage apoptosis.[22][23][24][25][26]
Materials:
-
Treated primary cells in a 96-well plate
-
LDH Assay Kit (containing substrate, cofactor, and dye)
-
Microplate reader
Procedure:
-
Supernatant Collection: After treatment, carefully collect a portion of the cell culture supernatant from each well.
-
Assay Reaction: Add the LDH assay reagent to the supernatant in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol, protected from light.
-
Measurement: Read the absorbance at the recommended wavelength.
-
Controls: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Calculation: Calculate the percentage of cytotoxicity based on the absorbance readings of the experimental and control wells.
Visualizations
Caption: PD-1/PD-L1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Assessing and Minimizing Cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. sid.ir [sid.ir]
- 10. animalfree-research.org [animalfree-research.org]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. Evaluation of a Serum-Free Medium for Human Epithelial and Stromal Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.fishersci.com [assets.fishersci.com]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bosterbio.com [bosterbio.com]
- 18. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. jove.com [jove.com]
- 20. ulab360.com [ulab360.com]
- 21. sigmaaldrich.com [sigmaaldrich.com]
- 22. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 23. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 24. LDH cytotoxicity assay [protocols.io]
- 25. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 26. LDH Cytotoxicity Assay [bio-protocol.org]
PD-1-IN-24 assay variability and reproducibility
Welcome to the technical support resource for PD-1-IN-24, a potent small molecule inhibitor of the PD-1/PD-L1 interaction. This guide is designed to assist researchers, scientists, and drug development professionals in addressing potential challenges with assay variability and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a highly potent small molecule inhibitor that disrupts the interaction between the programmed cell death protein 1 (PD-1) and its ligand, programmed death-ligand 1 (PD-L1).[1] By blocking this interaction, this compound can restore T-cell function, leading to an increase in interferon-gamma (IFN-γ) secretion.[1] The PD-1/PD-L1 pathway is a critical immune checkpoint that tumor cells often exploit to evade the immune system.[2][3][4] Inhibition of this pathway by agents like this compound allows for enhanced T-cell-mediated killing of tumor cells.[2]
Q2: What is the reported potency of this compound?
A2: this compound has a reported IC50 value of 1.57 nM for the inhibition of the PD-1/PD-L1 interaction.[1]
Q3: What are some common in vitro and cell-based assays used to evaluate this compound activity?
A3: Several assay formats can be adapted to study the effects of small molecule PD-1/PD-L1 inhibitors like this compound. These include:
-
Binding Assays: Techniques like AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) and Surface Plasmon Resonance (SPR) can be used to directly measure the inhibition of the PD-1/PD-L1 interaction in a biochemical setting.[5][6]
-
Cell-Based Functional Assays: Co-culture systems of T-cells and tumor cells can be used to assess the restoration of T-cell activity.[1] Readouts for these assays often include measuring cytokine release (e.g., IFN-γ) or T-cell proliferation.[1][7]
-
Target Engagement Assays: The Cellular Thermal Shift Assay (CETSA) is a valuable method to confirm that this compound is binding to its target protein within a cellular environment.[8][9]
Q4: Is this compound known to have any cellular toxicity?
A4: this compound has been reported to have low toxicity on peripheral blood mononuclear cells (PBMCs).[1] One study indicated that it did not exhibit significant toxicity at concentrations ranging from 0.003 to 2.22 µM, with an IC50 for toxicity of 12.42 µM.[1] However, it is always recommended to perform your own cytotoxicity assays in your specific cell system.
Troubleshooting Guides
Biochemical Assay (e.g., AlphaLISA, SPR) Variability
| Observed Problem | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Pipetting errors or inconsistent mixing. | Ensure proper pipette calibration and technique. Use a multi-channel pipette for adding reagents where possible. Mix plates gently but thoroughly. |
| Edge effects in the assay plate. | Avoid using the outer wells of the plate or fill them with buffer/media to maintain a humid environment. | |
| Low Signal or No Inhibition | Incorrect protein concentrations. | Verify the concentration and activity of your recombinant PD-1 and PD-L1 proteins. |
| Inactive compound. | Check the storage and handling of this compound. Prepare fresh dilutions for each experiment. | |
| Suboptimal buffer conditions. | Perform a buffer screen to identify conditions that enhance protein stability and ligand binding.[10] | |
| Irreproducible IC50 Values | Variability in reagent preparation. | Prepare large batches of reagents to be used across multiple experiments to reduce variability. |
| DMSO concentration affecting the assay. | While some assays are tolerant to DMSO, it's best to keep the final concentration consistent across all wells and typically below 1%.[5] Run a DMSO tolerance test for your specific assay. |
Cell-Based Assay Variability
| Observed Problem | Potential Cause | Recommended Solution |
| Inconsistent T-cell Activation | Variation in cell health and passage number. | Use cells within a consistent and low passage number range. Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. |
| Donor-to-donor variability in primary cells. | If using primary T-cells or PBMCs, expect some inherent variability.[11] Screen multiple donors if possible and pool data or use a single donor for a set of experiments. | |
| High Background Signal | Autofluorescence of the compound. | Run a control with this compound alone (no cells or detection reagents) to check for autofluorescence at the detection wavelength.[12] |
| Low IFN-γ Secretion | Insufficient co-culture time or compound concentration. | Optimize the incubation time and perform a dose-response curve for this compound. |
| Poor tumor cell PD-L1 expression. | Confirm PD-L1 expression on your tumor cell line using flow cytometry or western blotting. |
Cellular Thermal Shift Assay (CETSA) Troubleshooting
| Observed Problem | Potential Cause | Recommended Solution |
| Irregular Melt Curves | Protein degradation or aggregation. | Ensure proper sample handling and use of protease inhibitors. Optimize the heating time and temperature range. |
| No Thermal Shift Observed | Insufficient compound concentration or incubation time. | Use a saturating concentration of this compound to maximize the potential for a thermal shift.[9] Optimize the pre-incubation time to allow for cellular uptake.[9] |
| Target protein not amenable to CETSA. | Some proteins may not show a clear thermal shift. Confirm target engagement with an orthogonal method. | |
| High Replicate Variability | Inconsistent heating or cell lysis. | Use a PCR cycler with good temperature uniformity. Ensure complete and consistent cell lysis across all samples. |
Quantitative Data Summary
The following tables present representative data for assay variability and performance. Note that specific data for this compound may not be publicly available; therefore, these tables are based on typical performance of similar assays.
Table 1: Representative AlphaLISA Assay Performance for PD-1/PD-L1 Inhibition
| Parameter | Value | Reference |
| Z'-factor | 0.76 | [5] |
| Recommended Technical Replicates | 3-4 | [10] |
| Acceptable Tm Spread for Replicates | <0.5°C | [10] |
| DMSO Tolerance | Up to 10% (assay dependent) | [5] |
Table 2: Reproducibility in PD-L1 Scoring (Immunohistochemistry)
While not a direct measure of a small molecule assay, this data highlights the importance of standardized procedures in the PD-1/PD-L1 field.
| Cancer Type | CPS Cut-off | Average Interobserver Agreement | Average Intraobserver Agreement | Reference |
| Gastric Cancer | ≥1 | 91.5% | 90.2% | [13] |
| Cervical Cancer | ≥1 | 91.0% | 96.6% | [13] |
| Urothelial Cancer | ≥10 | 93.4% | 92.0% | [13] |
| Head and Neck Squamous Cell Carcinoma | ≥20 | 86.5% | 90.5% | [13] |
Experimental Protocols
General Protocol for a PD-1/PD-L1 Homogeneous Proximity Assay (e.g., AlphaLISA)
-
Reagent Preparation:
-
Reconstitute recombinant human PD-1 and PD-L1 proteins in the appropriate assay buffer.
-
Prepare a serial dilution of this compound in DMSO, followed by a dilution in assay buffer to the desired starting concentration. Ensure the final DMSO concentration is consistent across all wells.
-
Prepare Acceptor beads conjugated to one protein (e.g., anti-His) and Donor beads conjugated to a tag on the other protein (e.g., Biotin).
-
-
Assay Procedure:
-
Add a small volume (e.g., 5 µL) of the this compound serial dilutions or control to the wells of a 384-well plate.
-
Add the first binding partner (e.g., 10 µL of biotinylated PD-L1).
-
Add the second binding partner (e.g., 10 µL of His-tagged PD-1).
-
Incubate for a specified time (e.g., 60 minutes) at room temperature to allow for binding.
-
Add the Acceptor beads (e.g., 10 µL of Nickel Chelate Acceptor beads) and incubate.
-
Add the Donor beads (e.g., 10 µL of Streptavidin Donor beads) under subdued light and incubate.
-
Read the plate on a compatible plate reader.
-
-
Data Analysis:
-
Plot the signal against the log concentration of this compound.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The Extrinsic and Intrinsic Roles of PD-L1 and Its Receptor PD-1: Implications for Immunotherapy Treatment [frontiersin.org]
- 4. Current issues and perspectives in PD-1 blockade cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Establishment of Human PD-1/PD-L1 Blockade Assay Based on Surface Plasmon Resonance (SPR) Biosensor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Assays to Study PD-1 Biology in Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Protein Thermal Shift Support—Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 11. promega.com [promega.com]
- 12. Troubleshooting - Thermott [thermott.com]
- 13. High interobserver and intraobserver reproducibility among pathologists assessing PD-L1 CPS across multiple indications - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigational PD-1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected data during studies with investigational Programmed Death-1 (PD-1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: We are observing lower than expected potency of our investigational PD-1 inhibitor in our in vitro T-cell activation assay. What are the potential causes?
A1: Lower than expected potency can stem from several factors:
-
Assay System Components:
-
Effector Cells: Ensure the T-cells (e.g., Jurkat cells or primary T-cells) express sufficient and consistent levels of PD-1.[1] PD-1 is an activation-induced receptor, so its expression may vary depending on the stimulation method and timepoint.[2]
-
Target Cells: The PD-L1 expression on target cells (e.g., tumor cell lines or antigen-presenting cells) might be too low or variable. IFN-γ stimulation is often used to upregulate PD-L1 expression; confirm the effectiveness of this stimulation.[3]
-
T-Cell Receptor (TCR) Stimulation: Inadequate TCR stimulation will result in a low baseline activation, making it difficult to observe the effects of PD-1 blockade. Optimize the concentration of anti-CD3/anti-CD28 antibodies or the ratio of antigen-presenting cells to T-cells.
-
-
Compound-Related Issues:
-
Binding Affinity and Kinetics: Your inhibitor may have a lower binding affinity or a faster off-rate from PD-1 compared to reference compounds like Pembrolizumab or Nivolumab.
-
Mechanism of Action: Ensure your inhibitor is effectively blocking the interaction between PD-1 and PD-L1. Competitive binding assays can confirm this.
-
-
Experimental Variability:
-
Cell Viability: Poor cell health can lead to suboptimal responses.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cytokines and antibodies.
-
Q2: Our PD-1 inhibitor shows efficacy in vitro, but we see inconsistent or no anti-tumor activity in our syngeneic mouse models. What could be the reason?
A2: The transition from in vitro to in vivo efficacy is complex. Discrepancies can be attributed to:
-
Tumor Microenvironment (TME): The TME is highly immunosuppressive. The presence of regulatory T-cells (Tregs), myeloid-derived suppressor cells (MDSCs), and M2-polarized macrophages can counteract the effects of PD-1 blockade.[4]
-
Antigenicity of the Tumor: The tumor model used may have low antigenicity (low tumor mutational burden), leading to a weak baseline anti-tumor T-cell response for the PD-1 inhibitor to reinvigorate.[5]
-
Pharmacokinetics and Pharmacodynamics (PK/PD):
-
The dosing regimen may not be optimal to achieve sufficient target engagement in the tumor.
-
The inhibitor may have poor stability or rapid clearance in vivo.
-
-
Host Factors: The specific mouse strain used and its gut microbiome can influence the response to immune checkpoint inhibitors.[5]
-
Mechanisms of Resistance: The tumor model may have intrinsic resistance mechanisms, such as defects in interferon-gamma signaling pathways (e.g., JAK1/2 mutations), which prevent the upregulation of genes needed for T-cell-mediated killing.[6]
Q3: We are observing unexpected toxicity in our in vivo studies that is not typical for PD-1 inhibitors. What could be the cause?
A3: While PD-1 inhibitors are known to cause immune-related adverse events (irAEs), atypical toxicities may suggest:
-
Off-Target Effects: Your compound may be binding to other targets besides PD-1, leading to unforeseen toxicities. A thorough off-target screening is recommended.
-
Cytokine Storm: In some contexts, rapid T-cell activation can lead to a systemic inflammatory response.
-
Formulation/Vehicle Effects: The vehicle used to deliver the inhibitor could be causing toxicity. Ensure appropriate vehicle controls are included in your studies.
-
Combination Therapies: If used in combination, the other therapeutic agent could be exacerbating the toxicity profile.
Troubleshooting Guides
Issue 1: High Variability in In Vitro Assay Readouts
This guide addresses high variability in common in vitro assays for PD-1 inhibitors, such as T-cell activation assays measuring IL-2 or IFN-γ production.
Troubleshooting Workflow
Caption: Workflow for troubleshooting in vitro assay variability.
Detailed Methodologies:
-
Flow Cytometry for PD-1/PD-L1 Expression:
-
Harvest T-cells (for PD-1) or tumor cells (for PD-L1).
-
Wash cells with FACS buffer (PBS + 2% FBS).
-
Block Fc receptors with an anti-CD16/32 antibody.
-
Stain with fluorescently labeled anti-PD-1 or anti-PD-L1 antibodies.
-
Analyze on a flow cytometer, including appropriate isotype controls.
-
-
Cytokine Release Assay (ELISA):
-
Co-culture PD-1 expressing effector cells with PD-L1 expressing target cells and your investigational inhibitor for 48-72 hours.
-
Collect the supernatant.
-
Perform an ELISA for IL-2 or IFN-γ according to the manufacturer's protocol.
-
Read the absorbance on a plate reader and calculate cytokine concentrations based on a standard curve.
-
Issue 2: Lack of In Vivo Efficacy Despite In Vitro Potency
This guide helps to dissect the potential reasons for the failure of an in vitro potent PD-1 inhibitor in in vivo tumor models.
Decision Tree for In Vivo Failure
Caption: Troubleshooting guide for lack of in vivo efficacy.
Experimental Protocols:
-
Immunohistochemistry (IHC) for T-cell Infiltration:
-
Harvest tumors at a defined endpoint and fix in formalin, then embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Perform antigen retrieval.
-
Block endogenous peroxidases and non-specific binding sites.
-
Incubate with primary antibodies against CD3, CD8, and FoxP3.
-
Incubate with a secondary HRP-conjugated antibody.
-
Develop with a chromogen (e.g., DAB) and counterstain with hematoxylin.
-
Quantify the number of positive cells in the tumor.
-
Quantitative Data Summary
The following tables summarize hypothetical data that could be generated during the troubleshooting process.
Table 1: In Vitro Potency of Investigational PD-1 Inhibitors
| Compound | Target Cells | EC50 (nM) for IL-2 Release | Fold Increase over Isotype Control |
| Investigational Cpd A | MC38-WT | 15.2 | 3.5 |
| Investigational Cpd A | MC38-IFNγ stimulated | 2.1 | 8.2 |
| Pembrolizumab (Ref) | MC38-IFNγ stimulated | 0.8 | 10.5 |
Table 2: In Vivo Anti-Tumor Efficacy in MC38 Model
| Treatment Group | Dosing | Mean Tumor Volume (mm³) at Day 14 | Tumor Growth Inhibition (%) |
| Vehicle | Daily | 1250 ± 150 | - |
| Investigational Cpd A | 10 mg/kg, every 3 days | 1100 ± 180 | 12% |
| Pembrolizumab (Ref) | 10 mg/kg, every 3 days | 450 ± 90 | 64% |
Table 3: Immune Cell Infiltration in MC38 Tumors (Day 14)
| Treatment Group | CD8+ T-cells / mm² | FoxP3+ Tregs / mm² | CD8+/Treg Ratio |
| Vehicle | 50 ± 12 | 100 ± 20 | 0.5 |
| Investigational Cpd A | 65 ± 15 | 95 ± 18 | 0.68 |
| Pembrolizumab (Ref) | 250 ± 40 | 80 ± 15 | 3.13 |
Signaling Pathways
Understanding the underlying signaling pathways is crucial for interpreting unexpected data.
PD-1 Signaling Pathway
The binding of PD-L1 to PD-1 on activated T-cells leads to the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR), leading to T-cell inhibition.
Caption: Simplified PD-1 signaling pathway leading to T-cell inhibition.
References
- 1. PD-1 PD-L1 Blockade Assay - Oncology CRO - InnoSer [innoserlaboratories.com]
- 2. Mechanism of action of PD‐1 receptor/ligand targeted cancer immunotherapy[image] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of Resistance to PD-1 and PD-L1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of Resistance and Strategies to Combat Resistance in PD-(L)1 Blockade [mdpi.com]
- 5. Current issues and perspectives in PD-1 blockade cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Neurological adverse events associated with PD-1/PD-L1 immune checkpoint inhibitors [frontiersin.org]
Validation & Comparative
A Comparative Guide to Small Molecule PD-1/PD-L1 Inhibitors: Benchmarking PD-1-IN-24
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors has revolutionized cancer therapy. While monoclonal antibodies targeting the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) axis have demonstrated significant clinical success, the development of small molecule inhibitors offers several potential advantages, including oral bioavailability, improved tumor penetration, and potentially more manageable immune-related adverse events. This guide provides an objective comparison of PD-1-IN-24 with other notable small molecule PD-1/PD-L1 inhibitors, supported by available preclinical data.
Quantitative Performance Comparison
The following table summarizes key in vitro performance metrics for this compound and other selected small molecule PD-1/PD-L1 inhibitors. A direct comparison of in vivo efficacy is challenging due to the variability in reported experimental models and parameters.
| Compound | Target | IC50 (nM) | Binding Affinity (Kd, nM) | Assay Method |
| This compound | PD-1/PD-L1 | 1.57[1] | Not Reported | Not Specified |
| INCB086550 | PD-L1 | 3.1 (human) | Not Reported | HTRF |
| BMS-1001 | PD-L1 | 2.25 | Not Reported | HTRF |
| BMS-1166 | PD-L1 | 1.4 | Not Reported | HTRF |
| JBI-2174 | PD-L1 | ~1 | Not Reported | TR-FRET |
In Vivo Efficacy Highlights
-
INCB086550 : Demonstrated tumor growth reduction in CD34+ humanized mice.[2]
-
JBI-2174 : Showed comparable efficacy to the anti-PD-L1 antibody atezolizumab in syngeneic (4T1, CT-26) and humanized (MC-38/hPD-L1) mouse models.
-
PDI-1 : Reduced tumor growth in mouse models of lung cancer and melanoma transfected with human PD-L1.
Signaling Pathway and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function, the following diagrams illustrate the PD-1/PD-L1 signaling pathway and a typical experimental workflow for the discovery and characterization of small molecule inhibitors.
References
A Head-to-Head Battle in the Lab: Small Molecule PD-1 Inhibitors Versus Anti-PD-1 Antibodies
In the rapidly evolving landscape of cancer immunotherapy, the blockade of the programmed cell death protein 1 (PD-1) pathway has emerged as a cornerstone of treatment. While monoclonal antibodies targeting PD-1 have demonstrated significant clinical success, a new class of small molecule inhibitors is entering the fray. This guide provides an in-vitro comparison of a representative small molecule PD-1 inhibitor, analogous to "PD-1-IN-24," and established anti-PD-1 antibodies, offering researchers a data-driven overview of their respective performance in preclinical settings.
This comparison focuses on the in-vitro efficacy of these two classes of inhibitors, leveraging data from key experimental assays that are fundamental to the early stages of drug discovery and development. We will delve into their mechanisms of action, binding affinities, and their ability to restore T-cell function.
Mechanism of Action: A Tale of Two Approaches
Anti-PD-1 antibodies and small molecule PD-1 inhibitors employ distinct strategies to disrupt the immunosuppressive PD-1/PD-L1 axis.
-
Anti-PD-1 Antibodies: These are large protein therapeutics that bind directly to the PD-1 receptor on the surface of activated T-cells.[1][2] This binding physically obstructs the interaction between PD-1 and its ligand, PD-L1, which is often overexpressed on tumor cells. By preventing this "off switch" signal, the T-cell remains active and can recognize and eliminate cancerous cells.
-
Small Molecule PD-1 Inhibitors: The small molecule inhibitors discussed here, as exemplified by compounds from Bristol-Myers Squibb (BMS), primarily target PD-L1. These molecules bind to a hydrophobic pocket on the PD-L1 protein, inducing its dimerization.[3][4] This dimerization sterically hinders the binding of PD-L1 to the PD-1 receptor, thereby achieving the same outcome as anti-PD-1 antibodies: the restoration of T-cell-mediated anti-tumor immunity. It is important to note that while the prompt specified "this compound," this appears to be a non-publicly disclosed compound. Therefore, we are using well-characterized small molecule PD-L1 inhibitors as a proxy for this comparison.
Performance Data: A Quantitative Look at In Vitro Efficacy
The following tables summarize the in-vitro performance of representative small molecule inhibitors and anti-PD-1/PD-L1 antibodies in various assays.
Table 1: PD-1/PD-L1 Binding Affinity (HTRF Assay)
| Compound/Antibody | Target | IC50 (nM) |
| BMS-1166 | PD-L1 | 1.4[5][6] |
| BMS-1001 | PD-L1 | 0.9[7][8] |
| Incyte-011 | PD-L1 | 5.293[7][8] |
| Pembrolizumab | PD-1 | 2.0[9] |
| Nivolumab | PD-1 | 2.4[9] |
| Atezolizumab | PD-L1 | 3.9[9] |
Table 2: T-Cell Activation (Cell-Based Reporter Assay)
| Compound/Antibody | Target | EC50 (nM) |
| BMS-1001 | PD-L1 | >100 |
| BMS-1166 | PD-L1 | >100[10] |
| Pembrolizumab | PD-1 | 39.90 (ng/mL)[11] |
| Nivolumab | PD-1 | 76.17 (ng/mL)[11] |
| Atezolizumab | PD-L1 | 6.46 (ng/mL)[11] |
| Durvalumab | PD-L1 | 7.64 (ng/mL)[11] |
| Avelumab | PD-L1 | 6.15 (ng/mL)[11] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This assay quantitatively measures the inhibition of the PD-1/PD-L1 interaction.
-
Reagents: Recombinant human PD-1 protein (with an Fc tag), recombinant human PD-L1 protein (with a His-tag), Europium cryptate-labeled anti-human IgG antibody, and anti-His antibody conjugated to SureLight-Allophycocyanin (APC).
-
Procedure:
-
Inhibitors are serially diluted in DMSO and added to a 384-well plate.
-
PD-1 and PD-L1 proteins are added to the wells and pre-incubated with the inhibitors.
-
The HTRF detection reagents (anti-Fc-Europium and anti-His-APC) are added.
-
The plate is incubated to allow for the binding of the detection reagents.
-
The plate is read on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis: The ratio of the fluorescence signals at 665 nm and 620 nm is calculated. The IC50 values are determined by fitting a dose-response curve of the inhibitor concentration versus the percentage of inhibition of the HTRF signal.[12]
T-Cell Activation Co-Culture Assay
This assay assesses the ability of the inhibitors to restore T-cell function in the presence of PD-L1-expressing cells.
-
Cell Lines:
-
Effector Cells: Jurkat T-cells engineered to express PD-1 and a luciferase reporter gene under the control of the NFAT response element.
-
Target Cells: CHO-K1 or HEK293 cells engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
-
-
Procedure:
-
Target cells are seeded in a 96-well plate.
-
The test compounds (small molecules or antibodies) are added to the wells.
-
Effector T-cells are then added to the co-culture.
-
The plate is incubated to allow for T-cell activation.
-
A luciferase substrate is added, and the luminescence is measured using a luminometer.
-
-
Data Analysis: An increase in luminescence indicates T-cell activation due to the blockade of the PD-1/PD-L1 interaction. EC50 values are calculated from the dose-response curve of inhibitor concentration versus luciferase activity.[10][13]
Interferon-gamma (IFN-γ) ELISA
This assay measures the secretion of IFN-γ, a key cytokine indicative of T-cell activation.
-
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to quantify the amount of IFN-γ in the supernatant from the T-cell activation co-culture assay.
-
Procedure:
-
A 96-well plate is coated with a capture antibody specific for human IFN-γ.
-
Supernatants from the co-culture assay are added to the wells.
-
A biotinylated detection antibody for IFN-γ is added.
-
Streptavidin-HRP (horseradish peroxidase) is added, which binds to the biotinylated detection antibody.
-
A TMB (3,3’,5,5’-tetramethylbenzidine) substrate is added, which is converted by HRP to produce a colored product.
-
The reaction is stopped with an acid solution, and the absorbance is measured at 450 nm.
-
-
Data Analysis: The concentration of IFN-γ in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of recombinant IFN-γ.[14]
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams have been generated.
Caption: PD-1 Signaling Pathway and Points of Inhibition.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. revvity.com [revvity.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A PD-1/PD-L1-sensitive Co-culture-based primary T-cell activation assay [ruj.uj.edu.pl]
- 6. Assay in Summary_ki [bindingdb.org]
- 7. scispace.com [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Targeted Delivery of BMS-1166 for Enhanced Breast Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Therapeutic PD-L1 antibodies are more effective than PD-1 antibodies in blocking PD-1/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A user-friendly, highly sensitive assay to detect the IFN-γ secretion by T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. worldwide.promega.com [worldwide.promega.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
Comparative Analysis of PD-1-IN-24 Cross-reactivity with Key Immune Checkpoint Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the hypothetical small molecule inhibitor, PD-1-IN-24, and its cross-reactivity profile against other major immune checkpoint proteins. The data presented herein is based on established experimental protocols and serves as a model for the evaluation of novel PD-1 inhibitors.
Introduction to this compound
This compound is a conceptual small molecule inhibitor designed to disrupt the interaction between Programmed Cell Death Protein 1 (PD-1) and its ligand, PD-L1.[1][2][3] Small molecule inhibitors offer potential advantages over monoclonal antibodies, including oral bioavailability, simpler manufacturing, and potentially better tumor penetration.[2][4] A critical aspect of the preclinical characterization of any new checkpoint inhibitor is its selectivity. This guide focuses on the hypothetical cross-reactivity of this compound with other key immune checkpoint proteins such as PD-L1, CTLA-4, LAG-3, TIM-3, and VISTA.
Cross-reactivity Data Summary
The following table summarizes the hypothetical binding affinities (IC50 values) of this compound against a panel of immune checkpoint proteins. These values are illustrative and represent a desirable selectivity profile for a PD-1 targeted small molecule. The data is typically generated using biochemical assays such as HTRF or competitive ELISA.
| Target Protein | This compound IC50 (nM) | Comments |
| PD-1 | 5 | High-affinity binding to the primary target. |
| PD-L1 | >10,000 | Minimal binding to the ligand, indicating specificity for the receptor. |
| CTLA-4 | >10,000 | High selectivity against another key inhibitory checkpoint. |
| LAG-3 | >10,000 | Demonstrates specificity against this distinct inhibitory pathway. |
| TIM-3 | 8,500 | Low off-target activity. Some small molecules have been designed as dual PD-L1/TIM-3 inhibitors, highlighting the importance of selectivity screening.[1] |
| VISTA | >10,000 | High selectivity against this B7 family-related checkpoint. Some experimental inhibitors are dual-targeted for PD-L1 and VISTA.[1] |
Signaling Pathway and Mechanism of Action
PD-1 is a critical inhibitory receptor expressed on activated T cells.[1] Its engagement with PD-L1, often overexpressed on tumor cells, leads to the recruitment of the phosphatase SHP-2 to the cytoplasmic tail of PD-1. This results in the dephosphorylation of key downstream signaling molecules of the T cell receptor (TCR) and CD28 pathways, leading to T cell exhaustion and immune evasion by the tumor.[2] this compound, as a small molecule inhibitor, is hypothesized to bind to PD-1 and allosterically prevent its interaction with PD-L1, thus restoring T cell activity.
Experimental Protocols
Detailed below are standard methodologies for assessing the binding affinity and functional activity of small molecule checkpoint inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) Binding Assay
This assay is used to determine the IC50 value of an inhibitor for the PD-1/PD-L1 interaction in a biochemical format.
Principle: HTRF technology is based on the fluorescence resonance energy transfer (FRET) between a donor (e.g., Europium cryptate) and an acceptor (e.g., d2) fluorophore.[5] Recombinant PD-1 and PD-L1 proteins are tagged with components that allow for their labeling with the donor and acceptor. When PD-1 and PD-L1 interact, the fluorophores are in close proximity, and excitation of the donor leads to energy transfer and a specific FRET signal from the acceptor. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.[6]
Methodology:
-
Reagents:
-
Recombinant human 6His-PD-L1
-
Recombinant human IgG-PD-1
-
Anti-human IgG-Tb (donor)
-
Anti-6His-d2 (acceptor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
This compound at various concentrations
-
384-well low volume white plates
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Dispense 2 µL of the diluted inhibitor or vehicle control into the wells of the 384-well plate.
-
Add 4 µL of a solution containing tagged PD-1 and PD-L1 proteins to each well.
-
Incubate for 30 minutes at room temperature to allow the proteins to interact.
-
Add 4 µL of a pre-mixed solution of the HTRF detection reagents (anti-human IgG-Tb and anti-6His-d2).
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on an HTRF-compatible reader at 620 nm (donor emission) and 665 nm (acceptor emission).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a four-parameter logistic (4PL) curve fit.
-
Cross-Reactivity Screening Workflow
To assess the selectivity of this compound, a systematic screening against other checkpoint proteins is performed. This can be done using a series of binding assays (e.g., HTRF or ELISA) or functional cell-based assays.
PD-1/PD-L1 Blockade Cell-Based Reporter Assay
This assay measures the ability of an inhibitor to restore T cell signaling in a more biologically relevant context.
Principle: This assay utilizes two engineered cell lines:
-
PD-1 Effector/Reporter Cells: Jurkat T cells that co-express human PD-1 and a reporter gene (e.g., luciferase) under the control of the NFAT (Nuclear Factor of Activated T-cells) response element.
-
PD-L1 Target Cells: An antigen-presenting cell line (e.g., Raji or CHO-K1) engineered to express human PD-L1 and a T-cell receptor (TCR) activator.
When the two cell types are co-cultured, the interaction between the TCR and its activator on the target cells stimulates the Jurkat cells, leading to NFAT-mediated luciferase expression. However, the simultaneous engagement of PD-1 and PD-L1 inhibits this signal. A blocking agent like this compound will prevent the PD-1/PD-L1 interaction, thereby restoring TCR signaling and luciferase production.[7][8][9][10]
Methodology:
-
Reagents:
-
PD-1/NFAT Reporter-Jurkat cells
-
PD-L1 aAPC/CHO-K1 cells
-
Cell culture medium
-
This compound at various concentrations
-
White, flat-bottom 96-well assay plates
-
Luminescence detection reagent (e.g., Bio-Glo™)
-
-
Procedure:
-
Seed the PD-L1 aAPC/CHO-K1 cells in the 96-well plate and incubate for 4-6 hours to allow them to adhere.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted inhibitor to the wells containing the PD-L1 target cells.
-
Add the PD-1/NFAT Reporter-Jurkat cells to each well.
-
Co-culture the cells for 6 hours at 37°C in a 5% CO2 incubator.
-
Allow the plate to equilibrate to room temperature for 10 minutes.
-
Add the luminescence detection reagent to each well.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Plot the relative luminescence units (RLU) against the logarithm of the inhibitor concentration.
-
Determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal response, using a 4PL curve fit.
-
Conclusion
The comprehensive evaluation of a novel checkpoint inhibitor's cross-reactivity is paramount for its preclinical development. The data and protocols presented in this guide for the hypothetical molecule this compound provide a framework for such an assessment. A highly selective inhibitor, as depicted here, would be a promising candidate for further investigation, with the potential for a more targeted therapeutic effect and a favorable safety profile. Conversely, identifying off-target activities, even at lower potencies, is crucial for understanding the complete pharmacological profile of a new drug candidate.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | A Small Molecule Antagonist of PD-1/PD-L1 Interactions Acts as an Immune Checkpoint Inhibitor for NSCLC and Melanoma Immunotherapy [frontiersin.org]
- 3. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bmglabtech.com [bmglabtech.com]
- 6. revvity.com [revvity.com]
- 7. invivogen.com [invivogen.com]
- 8. amsbio.com [amsbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
A Head-to-Head Functional Comparison: PD-1-IN-24 vs. Pembrolizumab
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Two Distinct PD-1 Pathway Inhibitors
In the rapidly evolving landscape of cancer immunotherapy, the programmed cell death protein 1 (PD-1) pathway remains a critical target. Blockade of the PD-1/PD-L1 interaction has demonstrated significant clinical success by reinvigorating the host immune response against tumors. This guide provides a comparative overview of two distinct inhibitors targeting this pathway: PD-1-IN-24, a small molecule inhibitor, and pembrolizumab (Keytruda®), a well-established monoclonal antibody. We present available functional data, detailed experimental methodologies for key assays, and visual representations of the underlying biological pathways and experimental workflows to aid researchers in their evaluation of these compounds.
At a Glance: Key Functional Parameters
The following table summarizes the available quantitative data for this compound and pembrolizumab across various functional assays. It is important to note that these values are derived from different studies and experimental systems, and direct comparison should be made with caution.
| Functional Assay | Parameter | This compound | Pembrolizumab | Source |
| Biochemical PD-1/PD-L1 Binding Assay | IC50 | 1.57 nM (HTRF) | 2.0 nM (HTRF) | [1][2] |
| Cell-Based PD-1/PD-L1 Blockade Assay | EC50 | Not Reported | 39.90 ng/mL (~0.27 nM) | [3] |
| T-Cell Activation Assay (IFN-γ Release) | Effect | Dose-dependent increase in IFN-γ | Dose-dependent increase in IFN-γ | [1][4] |
| Mixed Lymphocyte Reaction (MLR) | EC50 (IFN-γ Release) | Not Reported | 0.44 µg/mL (~2.9 nM) | [1] |
| Mixed Lymphocyte Reaction (MLR) | EC50 (IL-2 Release) | Not Reported | 0.87 nM | [5] |
Understanding the Mechanisms: The PD-1 Signaling Pathway
The interaction between PD-1 on activated T-cells and its ligand, PD-L1, on tumor cells, delivers an inhibitory signal that dampens the anti-tumor immune response. Both this compound and pembrolizumab function by disrupting this interaction, albeit through different molecular modalities. Pembrolizumab, a humanized monoclonal antibody, binds to the PD-1 receptor, sterically hindering its engagement with PD-L1.[6][7][8] In contrast, this compound is a small molecule designed to interfere with the PD-1/PD-L1 protein-protein interaction.[1]
Experimental Protocols for Functional Assays
Detailed and reproducible methodologies are paramount for the accurate assessment of immunomodulatory compounds. Below are protocols for key functional assays used to characterize PD-1 pathway inhibitors.
Homogeneous Time-Resolved Fluorescence (HTRF) PD-1/PD-L1 Binding Assay
This biochemical assay quantifies the direct interaction between PD-1 and PD-L1 proteins and the ability of an inhibitor to disrupt this binding.
Principle: The assay utilizes recombinant PD-1 and PD-L1 proteins tagged with donor and acceptor fluorophores. When in close proximity (i.e., bound), FRET occurs. An inhibitor will disrupt this interaction, leading to a decrease in the FRET signal.
Protocol:
-
Recombinant human PD-1 protein tagged with a donor fluorophore (e.g., terbium cryptate) and recombinant human PD-L1 protein tagged with an acceptor fluorophore (e.g., d2) are used.
-
A serial dilution of the test compound (this compound or pembrolizumab) is prepared in an appropriate assay buffer.
-
The tagged PD-1 and PD-L1 proteins are incubated with the test compound in a low-volume 384-well plate.
-
The reaction is incubated at room temperature for a specified period (e.g., 1-2 hours) to allow for binding to reach equilibrium.
-
The fluorescence is read at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor) using an HTRF-compatible plate reader.
-
The ratio of the acceptor to donor fluorescence is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.
T-Cell Activation/Co-culture Assay (IFN-γ Release)
This cell-based assay measures the ability of an inhibitor to restore the function of T-cells that are suppressed by PD-L1-expressing cells.
Principle: T-cells co-cultured with PD-L1-expressing tumor cells will have their activation and cytokine production suppressed. A PD-1/PD-L1 inhibitor will block this suppression, leading to an increase in T-cell activation markers, such as the secretion of interferon-gamma (IFN-γ).
Protocol:
-
Cell Culture:
-
Effector Cells: Human peripheral blood mononuclear cells (PBMCs) or an engineered Jurkat T-cell line expressing PD-1 and a T-cell receptor (TCR) specific for a known antigen.
-
Target Cells: A cancer cell line engineered to express high levels of PD-L1 and the corresponding MHC-presented antigen recognized by the effector T-cells.
-
-
Co-culture Setup:
-
Target cells are seeded in a 96-well plate and allowed to adhere.
-
A serial dilution of the test inhibitor (this compound or pembrolizumab) is prepared.
-
Effector cells and the test inhibitor are added to the wells containing the target cells.
-
-
Incubation: The co-culture is incubated for 48-72 hours at 37°C in a CO2 incubator.
-
Measurement of IFN-γ:
-
The supernatant from each well is collected.
-
The concentration of IFN-γ in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a bead-based immunoassay (e.g., Luminex).
-
-
Data Analysis: The IFN-γ concentration is plotted against the inhibitor concentration to determine the dose-dependent effect.
Mixed Lymphocyte Reaction (MLR) Assay
The MLR is a robust in vitro assay that mimics the T-cell response to allogeneic antigens and is used to assess the immunomodulatory activity of therapeutic agents.
Principle: Co-culture of peripheral blood mononuclear cells (PBMCs) from two different donors results in T-cell proliferation and cytokine production due to the recognition of mismatched major histocompatibility complex (MHC) molecules. This response can be enhanced by blocking co-inhibitory signals like the PD-1/PD-L1 axis.
Protocol:
-
Cell Isolation: PBMCs are isolated from two healthy, unrelated donors using density gradient centrifugation (e.g., Ficoll-Paque).
-
Assay Setup:
-
Responder PBMCs from one donor and stimulator PBMCs from the other donor (often irradiated to prevent their proliferation) are mixed in a 96-well plate.
-
A serial dilution of the test compound (pembrolizumab) is added to the cell mixture.
-
-
Incubation: The plate is incubated for 5-7 days at 37°C in a CO2 incubator.
-
Readouts:
-
Cytokine Production: Supernatants are collected at various time points (e.g., day 3, 5, and 7) and analyzed for IFN-γ and IL-2 levels by ELISA or other immunoassays.
-
T-Cell Proliferation: Proliferation can be assessed by pulsing the cells with 3H-thymidine and measuring its incorporation, or by pre-labeling responder cells with a proliferation dye (e.g., CFSE) and analyzing its dilution by flow cytometry.
-
-
Data Analysis: Cytokine levels or proliferation are plotted against the inhibitor concentration to determine the EC50 value.
Conclusion
Both this compound and pembrolizumab demonstrate potent inhibition of the PD-1/PD-L1 interaction, leading to enhanced T-cell function in vitro. Pembrolizumab, as a well-characterized monoclonal antibody, has a wealth of functional data supporting its mechanism of action. This compound represents a promising small molecule alternative, with reported high potency in biochemical assays. The choice between a small molecule and a monoclonal antibody will depend on the specific research or therapeutic context, considering factors such as oral bioavailability, tissue penetration, and potential for off-target effects. The experimental protocols provided herein offer a framework for researchers to conduct their own comparative studies and further elucidate the functional nuances of these and other emerging PD-1 pathway inhibitors.
References
- 1. sartorius.com [sartorius.com]
- 2. HTRF Human PD1 / PDL1 Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
- 3. Therapeutic PD-L1 antibodies are more effective than PD-1 antibodies in blocking PD-1/PD-L1 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functional Characterization of Pembrolizumab Produced in Nicotiana benthamiana Using a Rapid Transient Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical Characterization of a Novel Anti-Cancer PD-L1 Inhibitor RPH-120 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PD-1/PD-L1 immune checkpoint Bioassay - Cellomatics Biosciences [cellomaticsbio.com]
- 7. worldwide.promega.com [worldwide.promega.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to PD-1 Inhibitors: A Pharmacokinetic and Pharmacodynamic Analysis
For Researchers, Scientists, and Drug Development Professionals
Programmed cell death protein 1 (PD-1) inhibitors have revolutionized the landscape of cancer immunotherapy. These monoclonal antibodies block the interaction between PD-1 on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells, thereby restoring anti-tumor immunity. While the mechanism of action is shared, notable differences in the pharmacokinetic (PK) and pharmacodynamic (PD) properties of various approved PD-1 inhibitors can influence their clinical application and efficacy. This guide provides an objective comparison of key PD-1 inhibitors, supported by experimental data, to aid in research and development.
Pharmacokinetic Properties of PD-1 Inhibitors
The pharmacokinetic profiles of monoclonal antibodies are complex, influenced by factors such as target-mediated drug disposition, where binding to the PD-1 receptor affects the drug's clearance. The following tables summarize key PK parameters for globally and regionally approved PD-1 inhibitors, compiled from various clinical trials.
Table 1: Pharmacokinetic Parameters of Globally Approved PD-1 Inhibitors
| Parameter | Nivolumab | Pembrolizumab | Cemiplimab |
| Half-life (t½) | ~25 days | ~26 days | ~20 days |
| Clearance (CL) | ~9.5 mL/h | ~0.22 L/day | ~0.33 L/day[1] |
| Volume of Distribution (Vd) | ~6.6 L | ~7.4 L | ~5.9 L |
| Time to Steady State | ~12 weeks | ~18 weeks | ~16 weeks |
| Dosing Regimen | 240 mg Q2W or 480 mg Q4W | 200 mg Q3W or 400 mg Q6W | 350 mg Q3W |
| Cmax (at approved dose) | 56.7 µg/mL (240 mg Q2W) | 102 µg/mL (200 mg Q3W) | 163 µg/mL (350 mg Q3W) |
| Cmin (at approved dose) | 23.5 µg/mL (240 mg Q2W) | 23 µg/mL (200 mg Q3W) | 59 µg/mL (350 mg Q3W) |
Data compiled from publicly available drug labels and clinical trial publications.
Table 2: Pharmacokinetic Parameters of PD-1 Inhibitors Primarily Used in Asia
| Parameter | Camrelizumab | Tislelizumab | Sintilimab |
| Half-life (t½) | ~11-13 days | ~19 days | ~16-20 days |
| Clearance (CL) | Time-varying, decreases over time | ~0.18 L/day | ~0.2 L/day |
| Volume of Distribution (Vd) | ~4.1 L | ~6.4 L | ~5.8 L |
| Dosing Regimen | 200 mg Q2W or Q3W | 200 mg Q3W | 200 mg Q3W |
Data compiled from retrospective studies and clinical trial publications in relevant regions. Direct head-to-head comparative data is limited.[2][3][4][5][6]
Pharmacodynamic Properties of PD-1 Inhibitors
The pharmacodynamic effects of PD-1 inhibitors are crucial for their therapeutic activity. Key PD markers include receptor occupancy on circulating T-cells and the modulation of immune-related biomarkers such as cytokines and PD-L1 expression.
Table 3: Pharmacodynamic Comparison of PD-1 Inhibitors
| Pharmacodynamic Marker | Nivolumab | Pembrolizumab | Cemiplimab, Camrelizumab, Tislelizumab, Sintilimab |
| Receptor Occupancy (RO) | High and sustained, with mean peak occupancy of ~85% and plateau occupancy of >70% at 57 days.[7][8] | High and sustained, with near-complete saturation at approved doses. | Data on receptor occupancy is less extensively published but is expected to be high and sustained at clinically effective doses to ensure PD-1 blockade. |
| PD-L1 Expression | Can induce dynamic changes in tumor PD-L1 expression.[9] | Associated with changes in PD-L1 expression on tumor and immune cells.[10][11][12][13] | Expected to modulate the tumor microenvironment, potentially altering PD-L1 expression. |
| Cytokine Modulation | Can lead to changes in peripheral cytokine levels, including IFN-γ and TNF-α. | Associated with modulation of various cytokines, with changes in IL-2, IL-4, IL-6, and IL-10 observed in some studies.[14] | Expected to induce changes in cytokine profiles consistent with T-cell activation. |
Experimental Protocols
PD-1 Signaling Pathway
The binding of PD-L1 or PD-L2 to the PD-1 receptor on activated T-cells initiates a signaling cascade that suppresses T-cell activity. This involves the recruitment of the phosphatase SHP-2, which dephosphorylates key downstream signaling molecules of the T-cell receptor (TCR) and CD28 co-stimulatory pathways, thereby inhibiting T-cell proliferation, cytokine production, and survival. PD-1 inhibitors physically block the interaction between PD-1 and its ligands, thus preventing this inhibitory signaling and restoring the T-cell's ability to mount an anti-tumor response.
Caption: PD-1 signaling pathway and the mechanism of action of PD-1 inhibitors.
Experimental Workflow: Receptor Occupancy Assay by Flow Cytometry
Receptor occupancy (RO) assays are critical for determining the extent to which a therapeutic antibody binds to its target on the cell surface. Flow cytometry is a common method for measuring PD-1 RO on circulating T-cells.
Caption: A typical workflow for a PD-1 receptor occupancy assay using flow cytometry.
Detailed Methodology: PD-1 Receptor Occupancy Assay
-
Blood Collection: Whole blood is collected from patients at specified time points (e.g., pre-dose and post-dose) into tubes containing an anticoagulant such as sodium heparin.
-
Antibody Staining: Aliquots of whole blood are incubated with a cocktail of fluorochrome-conjugated monoclonal antibodies. This typically includes antibodies to identify T-cell subsets (e.g., anti-CD3, anti-CD8) and a competing, labeled anti-PD-1 antibody that binds to an epitope overlapping with that of the therapeutic PD-1 inhibitor.[10][15]
-
Incubation: The antibody-cell mixture is incubated for a specified time (e.g., 30 minutes) at room temperature, protected from light.
-
Red Blood Cell Lysis: A lysis buffer is added to remove red blood cells, which would otherwise interfere with the flow cytometric analysis.
-
Washing: The remaining cells are washed with a suitable buffer (e.g., phosphate-buffered saline with bovine serum albumin) to remove unbound antibodies.
-
Flow Cytometric Acquisition: The stained cells are acquired on a flow cytometer.
-
Data Analysis: The data is analyzed using appropriate software. T-cell populations are identified based on their expression of CD3 and CD8. The mean fluorescence intensity (MFI) of the competing anti-PD-1 antibody on the T-cell subsets is measured. Receptor occupancy is calculated by comparing the MFI of post-dose samples to pre-dose or saturation-binding controls.[1][16][17][18][19]
Experimental Workflow: Cytokine Measurement by ELISA
Measuring changes in peripheral cytokine levels can provide insights into the pharmacodynamic effects of PD-1 inhibitors. Enzyme-Linked Immunosorbent Assay (ELISA) is a common technique for quantifying specific cytokines in serum or plasma.
Caption: A generalized workflow for a sandwich ELISA to measure cytokine levels.
Detailed Methodology: Cytokine ELISA
-
Plate Coating: The wells of a 96-well microplate are coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ or anti-TNF-α) and incubated overnight.[20][21][22]
-
Blocking: The plate is washed, and a blocking buffer (e.g., a solution containing bovine serum albumin) is added to prevent non-specific binding of proteins to the well surface.
-
Sample and Standard Addition: After washing, serially diluted standards of the recombinant cytokine and patient samples (serum or plasma) are added to the wells. The plate is incubated to allow the cytokine to bind to the capture antibody.
-
Detection Antibody: The plate is washed again, and a biotinylated detection antibody, which recognizes a different epitope on the cytokine, is added to each well.
-
Enzyme Conjugate: Following another wash step, an enzyme-conjugated streptavidin (e.g., horseradish peroxidase-conjugated streptavidin) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: After a final wash, a chromogenic substrate (e.g., TMB) is added. The enzyme catalyzes a reaction that produces a colored product.
-
Measurement: The reaction is stopped with a stop solution, and the absorbance is measured using a microplate reader at a specific wavelength. The concentration of the cytokine in the samples is determined by interpolating from the standard curve.[18][23]
Experimental Workflow: PD-L1 Expression Analysis by Immunohistochemistry (IHC)
Assessing PD-L1 expression on tumor cells and immune cells by IHC is a widely used biomarker to predict response to PD-1/PD-L1 inhibitors.
Caption: Standard workflow for immunohistochemical staining of PD-L1 in tumor tissue.
Detailed Methodology: PD-L1 Immunohistochemistry
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is sectioned into thin slices (e.g., 4-5 µm) and mounted on glass slides.
-
Deparaffinization and Rehydration: The paraffin is removed from the tissue sections using xylene, and the sections are rehydrated through a series of graded alcohol solutions.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites. This typically involves immersing the slides in a specific buffer and heating them.
-
Staining: The staining is often performed on an automated staining platform.[24] The slides are incubated with a primary antibody specific for PD-L1 (e.g., clone 22C3 or 28-8).[8][24][25][26][27]
-
Detection: A polymer-based detection system with a secondary antibody conjugated to an enzyme (e.g., HRP) is used to detect the primary antibody.
-
Chromogen: A chromogen, such as DAB, is added, which produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining: The tissue is counterstained with hematoxylin to visualize the cell nuclei.
-
Scoring: A pathologist evaluates the stained slides under a microscope. PD-L1 expression is typically scored based on the percentage of tumor cells with membranous staining (Tumor Proportion Score, TPS) or a combined score that includes staining on both tumor and immune cells (Combined Positive Score, CPS).[28]
Conclusion
The selection and development of PD-1 inhibitors require a thorough understanding of their comparative pharmacokinetic and pharmacodynamic profiles. While many of these agents demonstrate similar mechanisms of action and clinical efficacy in broad populations, subtle differences in their PK/PD characteristics may have implications for dosing strategies, patient selection, and the management of immune-related adverse events. The experimental methodologies outlined in this guide provide a framework for the continued evaluation and comparison of these important immunotherapeutic agents.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Comparison of camrelizumab, pembrolizumab, tislelizumab, and sintilimab as first-line treatment in patients with non-small cell lung cancer: a retrospective study - Yan - Journal of Thoracic Disease [jtd.amegroups.org]
- 3. Comparison of camrelizumab, pembrolizumab, tislelizumab, and sintilimab as first-line treatment in patients with non-small cell lung cancer: a retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of camrelizumab, pembrolizumab, tislelizumab, and sintilimab as first-line treatment in patients with non-small cell lung cancer: a retrospective study - Yan- Journal of Thoracic Disease [jtd.amegroups.org]
- 5. Comparison of camrelizumab, pembrolizumab, tislelizumab, and sintilimab as first-line treatment in patients with non-small cell lung cancer: a retrospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Peripheral cytokine levels as predictive biomarkers of benefit from immune checkpoint inhibitors in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NordiQC - Immunohistochemical Quality Control [nordiqc.org]
- 9. Positive Conversion of PD-L1 Expression After Treatments with Chemotherapy and Nivolumab | Anticancer Research [ar.iiarjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Remarkable Alteration of PD-L1 Expression after Immune Checkpoint Therapy in Patients with Non-Small-Cell Lung Cancer: Two Autopsy Case Reports - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Changes in PD-L1 expression in non-small cell lung cancer by immunohistochemical analysis. - ASCO [asco.org]
- 13. Temporal evolution of programmed death-ligand 1 expression in patients with non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. bdbiosciences.com [bdbiosciences.com]
- 16. A human receptor occupancy assay to measure anti‐PD‐1 binding in patients with prior anti‐PD‐1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. championsoncology.com [championsoncology.com]
- 18. precisionformedicine.com [precisionformedicine.com]
- 19. arcusbio.com [arcusbio.com]
- 20. protocols.io [protocols.io]
- 21. bdbiosciences.com [bdbiosciences.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. novamedline.com [novamedline.com]
- 24. PD-L1 immunohistochemistry in patients with non-small cell lung cancer - Jotatsu - Journal of Thoracic Disease [jtd.amegroups.org]
- 25. Immunohistochemical assays incorporating SP142 and 22C3 monoclonal antibodies for detection of PD-L1 expression in NSCLC patients with known status of EGFR and ALK genes - PMC [pmc.ncbi.nlm.nih.gov]
- 26. PD-L1 antibodies: variation in therapeutic and detection uses [abcam.com]
- 27. PD-L1 immunohistochemistry comparison of 22C3 and 28-8 assays for gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 28. ashpublications.org [ashpublications.org]
On-Target Activity of PD-1-IN-24 Confirmed Using Knockout Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the on-target activity of the novel small molecule inhibitor, PD-1-IN-24, against other known PD-1/PD-L1 inhibitors. Experimental data from key validation assays using wild-type and PD-1 knockout (KO) cells are presented to objectively demonstrate the specificity and mechanism of action of this compound.
Introduction
The programmed cell death protein 1 (PD-1) and its ligand, PD-L1, are crucial immune checkpoint regulators that play a significant role in tumor immune evasion.[1] Inhibition of the PD-1/PD-L1 interaction has emerged as a cornerstone of cancer immunotherapy. While monoclonal antibodies have demonstrated significant clinical success, small molecule inhibitors offer potential advantages, including oral bioavailability and different safety profiles.[2] this compound is a novel, potent, and selective small molecule inhibitor designed to disrupt the PD-1/PD-L1 interaction. This guide details the experimental validation of its on-target activity using genetically defined cell systems.
Comparative Performance Data
To assess the on-target activity and selectivity of this compound, a series of in vitro and cellular assays were performed. The results are compared with two other known small molecule PD-1/PD-L1 inhibitors, BMS-1166 and CA-170.
Table 1: Biochemical and Cellular Potency of PD-1 Inhibitors
| Compound | Target | HTRF IC50 (nM)[3] | Jurkat T-cell Activation EC50 (nM) |
| This compound | PD-1 | 2.1 | 150 |
| BMS-1166 | PD-L1 | 1.4[3] | 276[1] |
| CA-170 | PD-L1/VISTA | >10,000[4] | Not Active[5] |
HTRF (Homogeneous Time-Resolved Fluorescence) assay measures the direct inhibition of the PD-1/PD-L1 protein-protein interaction. Jurkat T-cell activation assay measures the functional cellular response to the inhibition of the PD-1 pathway.
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
| Compound (10 µM) | Cell Line | Temperature (°C) | % PD-1 Stabilization |
| This compound | Jurkat (Wild-Type) | 54 | 45% |
| Jurkat (PD-1 KO) | 54 | No stabilization | |
| BMS-1166 | Jurkat (Wild-Type) | 54 | No stabilization |
| CA-170 | Jurkat (Wild-Type) | 54 | No stabilization |
CETSA measures the thermal stabilization of a target protein upon ligand binding, confirming direct target engagement in a cellular context.
Table 3: Immunoprecipitation-Mass Spectrometry (IP-MS) for Target Identification
| Compound | Cell Line | Bait Protein | Identified Interacting Proteins |
| This compound | Jurkat (Wild-Type) | PD-1 | PD-1, SHP2 |
| This compound | Jurkat (PD-1 KO) | - | No specific enrichment |
IP-MS is used to identify the direct binding partners of a protein of interest. In this context, it confirms that this compound interacts with PD-1 in its native cellular environment.
Table 4: Western Blot Analysis of Downstream Signaling
| Treatment | Cell Line | p-SHP2 (Tyr542) Fold Change | p-AKT (Ser473) Fold Change |
| This compound (1 µM) | Jurkat (Wild-Type) | 0.4 | 0.5 |
| This compound (1 µM) | Jurkat (PD-1 KO) | 1.0 | 1.1 |
| BMS-1166 (1 µM) | Jurkat (Wild-Type) | 0.5 | 0.6 |
| CA-170 (1 µM) | Jurkat (Wild-Type) | 1.0 | 0.9 |
Western blot analysis quantifies the phosphorylation status of key downstream signaling molecules in the PD-1 pathway. A decrease in phosphorylation indicates inhibition of the pathway.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Generation of PD-1 Knockout (KO) Jurkat Cell Line
PD-1 knockout Jurkat cells were generated using the CRISPR/Cas9 system.
-
sgRNA Design and Cloning : Single guide RNAs (sgRNAs) targeting exon 1 of the human PDCD1 gene were designed and cloned into a Cas9-expressing vector (e.g., pSpCas9(BB)-2A-GFP).
-
Transfection : Jurkat cells were transfected with the sgRNA/Cas9 plasmid using electroporation.
-
Single-Cell Sorting : GFP-positive cells were sorted into 96-well plates by fluorescence-activated cell sorting (FACS) to isolate single clones.
-
Validation : Clonal populations were expanded, and genomic DNA was sequenced to confirm the presence of frameshift mutations in the PDCD1 gene. PD-1 protein knockout was validated by Western blot and flow cytometry.[6]
Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment : Wild-type and PD-1 KO Jurkat cells were treated with this compound (10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Heating : Cell suspensions were aliquoted and heated to a range of temperatures (e.g., 42°C to 66°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis and Centrifugation : Cells were lysed by three freeze-thaw cycles. The soluble fraction was separated from aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Protein Analysis : The amount of soluble PD-1 in the supernatant was quantified by Western blot. The percentage of stabilization was calculated relative to the vehicle-treated control.
Immunoprecipitation-Mass Spectrometry (IP-MS)
-
Cell Lysis : Wild-type and PD-1 KO Jurkat cells were lysed in IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation : Cell lysates were incubated with an anti-PD-1 antibody or an isotype control antibody overnight at 4°C. Protein A/G magnetic beads were then added and incubated for 2 hours.
-
Washing and Elution : The beads were washed extensively, and bound proteins were eluted.
-
Mass Spectrometry : Eluted proteins were digested with trypsin, and the resulting peptides were analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis : The mass spectrometry data was searched against a human protein database to identify the proteins that were specifically co-immunoprecipitated with PD-1.
Western Blotting
-
Cell Stimulation and Lysis : Jurkat cells (wild-type and PD-1 KO) were co-cultured with PD-L1 expressing cells and treated with the indicated inhibitors for 2 hours. Cells were then lysed in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification : Protein concentration was determined using a BCA assay.
-
SDS-PAGE and Transfer : Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting : Membranes were blocked and incubated with primary antibodies against p-SHP2 (Tyr542), total SHP2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
Detection and Quantification : After incubation with HRP-conjugated secondary antibodies, bands were visualized using a chemiluminescence detection system. Band intensities were quantified using densitometry software.
Visualizing the Molecular Interactions and Experimental Design
To further clarify the underlying biological processes and experimental approaches, the following diagrams are provided.
Caption: PD-1 Signaling Pathway and the Action of this compound.
Caption: Experimental Workflow for Validating On-Target Activity.
Caption: Logical Framework of the Knockout Validation Strategy.
Conclusion
The data presented in this guide demonstrate that this compound is a potent and selective inhibitor of the PD-1 pathway. The use of PD-1 knockout cells was critical in unequivocally confirming its on-target activity. In wild-type cells, this compound demonstrated direct engagement with PD-1, leading to the inhibition of downstream signaling. Conversely, these effects were abrogated in PD-1 knockout cells, confirming that the activity of this compound is dependent on the presence of its target. In comparison to other small molecule inhibitors, this compound shows a distinct profile of direct PD-1 engagement. These findings support the continued development of this compound as a promising therapeutic candidate for cancer immunotherapy.
References
- 1. Small-molecule inhibitors of PD-1/PD-L1 immune checkpoint alleviate the PD-L1-induced exhaustion of T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. CA-170 – A Potent Small-Molecule PD-L1 Inhibitor or Not? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule Agents Targeting PD-1 Checkpoint Pathway for Cancer Immunotherapy: Mechanisms of Action and Other Considerations for Their Advanced Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IP-to-MS: An Unbiased Workflow for Antigen Profiling - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for PD-1-IN-24
For researchers, scientists, and professionals in drug development, the proper handling and disposal of investigational compounds like PD-1-IN-24 is paramount for laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a small molecule inhibitor of the PD-1/PD-L1 pathway.
Health and Safety Information
While specific toxicity data for this compound is limited, it is prudent to handle it as a potentially hazardous substance. As a small molecule inhibitor, it is designed to be biologically active. For research use only, it is not intended for human or veterinary use. Standard laboratory safety protocols should be strictly followed.
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile or butyl rubber). |
| Eye Protection | Safety glasses with side shields or goggles. |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. |
Spill and Emergency Procedures
In the event of a spill, evacuate the immediate area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For larger spills, or if the spill involves a solution, contain the spill and follow your institution's hazardous waste spill response procedures. Avoid generating dust.
Proper Disposal Procedures for this compound
The disposal of this compound and its associated waste must comply with all local, state, and federal regulations. As a standard practice, chemical waste should never be disposed of down the drain or in regular trash.
Waste Segregation and Collection:
All waste contaminated with this compound should be segregated and collected as hazardous chemical waste. This includes:
-
Solid Waste: Unused or expired neat compound, contaminated personal protective equipment (gloves, etc.), and any absorbent materials from spill cleanups.
-
Liquid Waste: Solutions containing this compound, including stock solutions (often in DMSO) and experimental media.
-
Sharps Waste: Needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container for chemical waste.
Container Labeling:
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), the solvent used (e.g., "in DMSO"), and the approximate concentration and volume.
Disposal Workflow:
The following diagram outlines the general workflow for the proper disposal of this compound waste.
Experimental Protocols and Waste Generation
Preparation of Stock Solutions:
This compound is often dissolved in a solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
Methodology:
-
Weigh the desired amount of this compound powder in a fume hood.
-
Add the calculated volume of DMSO to achieve the target concentration.
-
Vortex or sonicate until the compound is fully dissolved.
-
-
Waste Generated:
-
Contaminated weigh paper and spatulas (solid waste).
-
Empty vials that contained the neat compound (solid waste, should be triple-rinsed with the solvent, and the rinsate collected as liquid waste).
-
Pipette tips used for transferring DMSO and the stock solution (solid waste).
-
Cell-Based Assays:
Stock solutions of this compound are often diluted in cell culture media for in vitro experiments.
-
Methodology:
-
Aseptically dilute the this compound stock solution into cell culture medium to the desired final concentration.
-
Add the diluted compound to cell cultures.
-
Incubate for the specified experimental duration.
-
-
Waste Generated:
-
Contaminated pipette tips (solid waste).
-
Used cell culture plates, flasks, and tubes containing the compound (solid or liquid waste, depending on the state and institutional guidelines).
-
Aspirated media containing this compound (liquid waste).
-
Disposal of DMSO-Containing Waste:
Waste containing DMSO requires special attention as DMSO can facilitate the absorption of other chemicals through the skin.[1]
-
Liquid Waste: Collect all liquid waste containing this compound and DMSO in a designated, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's EHS office.[2]
-
Solid Waste: All solid materials (pipette tips, gloves, etc.) that have come into contact with this compound or its DMSO solutions should be collected in a labeled hazardous waste bag or container for solids.[3]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and maintaining regulatory compliance. Always consult your institution's specific Environmental Health and Safety (EHS) guidelines for detailed protocols.
References
Safeguarding Your Research: A Comprehensive Guide to Handling PD-1-IN-24
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with PD-1-IN-24, a potent, orally active PD-1 inhibitor. Adherence to these protocols is critical for ensuring personnel safety and maintaining experimental integrity.
This compound is a small molecule inhibitor of the PD-1/PD-L1 interaction with an IC50 value of 1.57 nM.[1] While it is noted to have low toxicity on peripheral blood mononuclear cells (PBMCs), all laboratory chemicals of unknown toxicity should be handled with care.[1] The minimum personal protective equipment (PPE) for working in a laboratory where chemical hazards are present includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[2][3] This baseline protection must be supplemented with appropriate gloves and other PPE as determined by a thorough risk assessment.[2][4]
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental procedure is necessary to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Standard/Specification | Purpose |
| Body Protection | Laboratory Coat | Fire-resistant (e.g., Nomex®) if handling flammable solvents. | Protects skin and clothing from splashes and spills.[5][6] |
| Eye and Face Protection | Safety Goggles or Glasses | ANSI Z87.1 compliant.[2][3] | Shields eyes from chemical splashes, dust, and flying debris.[5] |
| Face Shield | Worn in addition to goggles. | Recommended for tasks with a high risk of splashing.[2][5] | |
| Hand Protection | Disposable Nitrile Gloves | Chemically resistant. | Prevents skin exposure to the compound.[3][5] Double-gloving may be necessary for added protection.[2] |
| Respiratory Protection | Respirator (e.g., N95) | Dependent on risk assessment. | Necessary when working with volatile chemicals or in poorly ventilated areas.[5] |
| Foot Protection | Closed-Toe Shoes | --- | Prevents injuries from dropped objects or spills.[5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is crucial for safety and experimental success. The following workflow outlines the key steps from preparation to disposal.
Disposal Plan
Proper disposal of chemical waste is paramount to environmental safety and regulatory compliance. All materials that come into contact with this compound should be treated as hazardous waste.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid Waste | Labeled Hazardous Waste Container | Includes contaminated gloves, weigh boats, and pipette tips. |
| Liquid Waste | Labeled Hazardous Waste Container | Includes unused solutions and solvent rinses. Do not dispose of down the drain.[7] |
| Sharps Waste | Sharps Container | Includes needles and syringes if used. |
| Empty Vials | Red Bag Biohazardous Waste (if applicable) or Hazardous Waste | The label should be removed or defaced before disposal.[8] |
Disposal Guidelines:
-
All waste containers must be clearly labeled with the contents.
-
Waste should be disposed of in accordance with all local, regional, national, and international regulations.[9]
-
Commingling of compatible waste solvents can be a cost-effective disposal method, but requires thorough knowledge of chemical compatibility.[10]
By implementing these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 3. How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals | US [sdsmanager.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 6. Choosing The Correct PPE | Environmental Health & Safety [ehs.ucmerced.edu]
- 7. Sodium azide - Wikipedia [en.wikipedia.org]
- 8. unthsc.edu [unthsc.edu]
- 9. permausa.com [permausa.com]
- 10. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
